Product packaging for Cabotegravir(Cat. No.:CAS No. 1264720-72-0)

Cabotegravir

Cat. No.: B8008094
CAS No.: 1264720-72-0
M. Wt: 405.4 g/mol
InChI Key: WCWSTNLSLKSJPK-LKFCYVNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cabotegravir is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (3S,11aR)-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid with the amino group of 2,4-difluorobenzylamine. Used (as its sodium salt) for treatment of HIV-1. It has a role as a HIV-1 integrase inhibitor. It is a difluorobenzene, a secondary carboxamide, a monocarboxylic acid amide and an organic heterotricyclic compound. It is a conjugate acid of a this compound(1-).
This compound is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is approved as two different formulations under two different brand names for the following uses:
This compound oral tablet (brand name: Vocabria)
For the short-term treatment of HIV infection in adults who meet certain requirements, as determined by a health care provider. When used for HIV treatment, this compound is always used with the HIV medicine rilpivirine (brand name: Edurant).
For short-term PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg).
Long-acting injectable this compound (brand name: Apretude)
For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg).
This compound, or GSK1265744, is an HIV-1 integrase inhibitor that is prescribed with the non-nucleoside reverse transcriptase inhibitor, [rilpivirine]. Early research into this compound showed it had lower oral bioavailability than [dolutegravir]. The devlopment of this compound was later developed to create a long acting monthly intramuscular injection. this compound was granted FDA approval on 21 January 2021.
This compound is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of this compound is as a HIV Integrase Inhibitor, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F2N3O5 B8008094 Cabotegravir CAS No. 1264720-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSTNLSLKSJPK-LKFCYVNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146982
Record name GSK-1265744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051375-10-0
Record name Cabotegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabotegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabotegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1265744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural Nexus: A Technical Dissection of Cabotegravir and Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Cabotegravir and Dolutegravir represent significant advancements in antiretroviral therapy, serving as potent HIV-1 integrase strand transfer inhibitors (INSTIs). Their clinical success is deeply rooted in a shared molecular architecture, yet subtle structural distinctions dictate their unique pharmacokinetic profiles and clinical applications. This guide provides a detailed examination of their structural relationship, supported by comparative data, experimental methodologies, and logical diagrams.

Core Structural Framework: The Carbamoyl Pyridone Scaffold

Both this compound and Dolutegravir are second-generation INSTIs built upon a conserved tricyclic carbamoyl pyridone core.[1] This core is the pharmacophore essential for their mechanism of action. It features a critical triad of a β-hydroxyketone and a carboxamide, which acts as a powerful metal-chelating motif. This motif is responsible for binding to the two catalytic magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme. By sequestering these essential cofactors, the drugs effectively inhibit the strand transfer step of viral DNA integration into the host genome, thereby halting viral replication.[2][3]

The foundational similarity extends to the (2,4-difluorophenyl)methyl]carbamoyl side chain. This group is crucial for establishing strong binding interactions within a hydrophobic pocket of the integrase enzyme, contributing to the high potency of both molecules.

The Defining Structural Divergence

The primary structural difference between this compound and Dolutegravir lies in the constitution of the third ring fused to the central pyridone.[1][4]

  • Dolutegravir incorporates a six-membered saturated morpholine-like ring . This is formed through the condensation of a key aldehyde intermediate with (R)-3-aminobutanol during its synthesis.[4][5]

  • This compound features a five-membered oxazolidinone ring . This variation is achieved by using (S)-2-aminopropan-1-ol (alaninol) in the corresponding cyclization step of its synthesis.[4][6]

This seemingly minor alteration from a six- to a five-membered ring system has profound implications for the molecule's three-dimensional shape and physicochemical properties. It is this modification that underpins this compound's distinct pharmacokinetic profile, particularly its lower oral bioavailability compared to Dolutegravir and its suitability for development as a long-acting injectable nanosuspension.[2][6]

G cluster_0 Structural Comparison cluster_d Dolutegravir cluster_c This compound dolutegravir dolutegravir This compound This compound dolutegravir_label Six-membered ring (from (R)-3-aminobutanol) cabotegravir_label Five-membered ring (from (S)-alaninol)

Caption: Chemical structures of Dolutegravir and this compound highlighting the key ring difference.

Quantitative Data Comparison

The structural variations manifest in differing physicochemical and pharmacokinetic properties, which are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyThis compoundDolutegravir
Molecular Formula C₁₉H₁₇F₂N₃O₅[6]C₂₀H₁₉F₂N₃O₅
Molecular Weight 405.36 g/mol 419.38 g/mol
Oral Half-life ~41 hours[7]~14 hours[7]
Injectable Half-life 25 to 54 days[8]Not Applicable
Metabolism Primarily UGT1A1, some UGT1A9[9]Primarily UGT1A1, secondary CYP3A4[9]
Drug Interactions Minimal CYP involvement; potent UGT inducers must be avoided[8][9]Potential interactions with CYP3A4 inducers/inhibitors[7]
Table 2: In Vitro Antiviral Activity
Assay MetricThis compoundDolutegravir
IC₅₀ (Wild-Type HIV-1) Sub-nanomolar range0.7 - 1.5 nM[10]
Protein-Adjusted IC₉₀ 0.166 µg/mLNot specified
Resistance Barrier High, but resistance can emerge with treatment failure[9][11][12]Very high, resistance is rare in treatment-naïve patients[13]

Experimental Protocols

Representative Synthetic Pathway

The syntheses of both this compound and Dolutegravir often start from common precursors and diverge at a critical cyclization step.[4][14] A generalized protocol adapted from published routes is described.[5][15]

  • Pyridone Core Formation: A multi-component reaction starting from materials like methyl-4-methoxy acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) is used to construct a key vinylogous amide intermediate.[14]

  • Cyclization: This intermediate is reacted with dimethyl oxalate in the presence of a base (e.g., lithium methoxide) to form the di-ester pyridone core.[14]

  • Hydrolysis & Acetal Deprotection: Selective hydrolysis yields a carboxylic acid intermediate, which is then treated with an acid (e.g., MeSO₃H) to deprotect an acetal group, revealing a key aldehyde.[4]

  • Divergent Cyclocondensation:

    • For Dolutegravir: The aldehyde is treated with (R)-3-aminobutanol, leading to the formation of the tricyclic core containing the six-membered ring.[4]

    • For this compound: The aldehyde is treated with (S)-alaninol, resulting in the tricyclic core with the five-membered ring.[4]

  • Amidation: The carboxylic acid on the tricyclic core is activated (e.g., with EDCI or ethyl chloroformate) and coupled with 2,4-difluorobenzylamine to form the final amide side chain.[4][5]

  • Demethylation: A final demethylation step, often using a Lewis acid like lithium bromide (LiBr) or magnesium bromide (MgBr₂), reveals the active β-hydroxyketone pharmacophore to yield the final drug.[4]

Caption: Simplified synthetic workflow illustrating the structural relationship.
In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.[16]

  • Component Preparation:

    • Enzyme: Recombinant full-length HIV-1 integrase is purified.

    • Substrates: An oligonucleotide mimicking the pre-processed viral DNA 3'-end (donor DNA) is labeled (e.g., with Biotin). A target oligonucleotide (target DNA) is also prepared.

    • Test Compounds: this compound and Dolutegravir are serially diluted in DMSO.

  • Reaction Setup: The assay is typically performed in a 96-well microplate.

    • To each well, add the reaction buffer (containing HEPES, MnCl₂ or MgCl₂, and DTT).

    • Add the test compound dilution or DMSO (for control).

    • Add the HIV-1 integrase enzyme and pre-incubate for 15-30 minutes at room temperature to allow compound binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding the donor and target DNA substrates.

    • Incubate the plate for 1-2 hours at 37°C to allow the strand transfer reaction to proceed.

  • Detection and Quantification:

    • The plate is washed to remove unbound components.

    • The integrated product (biotinylated donor DNA joined to target DNA) is detected. A common method involves using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate (e.g., TMB).

    • The absorbance is read on a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC₅₀ value (the concentration of drug that inhibits 50% of integrase activity) is determined by fitting the data to a dose-response curve.

Mechanism of Action: A Shared Pathway

Despite their structural differences, the mechanism of inhibition is identical. Both drugs function as interfacial inhibitors, binding at the dynamic interface between the viral DNA ends and the integrase enzyme.

Caption: Mechanism of action for INSTIs like this compound and Dolutegravir.

Conclusion

This compound is a direct structural analogue of Dolutegravir, sharing the same essential pharmacophore responsible for potent HIV-1 integrase inhibition. The deliberate modification of a single fused ring—from a six-membered to a five-membered system—is a prime example of strategic medicinal chemistry. This change preserves the core mechanism of action while dramatically altering the molecule's pharmacokinetic properties, enabling the development of this compound as the first long-acting injectable antiretroviral for both treatment and prevention of HIV-1 infection. Understanding this precise structural relationship is key to appreciating the continued evolution and refinement of antiretroviral drug design.

References

A Comprehensive Technical Guide on the Preclinical Development of Long-Acting Injectable Cabotegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of long-acting injectable (LAI) Cabotegravir, a significant advancement in HIV-1 treatment and prevention. This compound is a potent integrase strand transfer inhibitor (INSTI) that has been successfully formulated as a long-acting nanosuspension for intramuscular injection, offering a less frequent dosing alternative to daily oral therapies.[1][2] This document details the formulation, mechanism of action, and the extensive preclinical evaluation that established the foundation for its clinical use.

Formulation and Manufacturing

The development of a long-acting injectable formulation of this compound was driven by its unique physicochemical and pharmacokinetic properties.[1] The goal was to create a stable, injectable suspension that would slowly release the drug over an extended period, maintaining therapeutic concentrations in the body.

Formulation Characteristics this compound LAI is a sterile aqueous nanosuspension.[1][2] The active pharmaceutical ingredient is the free acid form of this compound, which is milled into crystalline nanoparticles.[1][2] This nanosuspension is designed for intramuscular administration.[1]

ParameterSpecificationSource
Drug Substance This compound (free acid)[1][2]
Formulation Type Sterile aqueous nanosuspension[1][2]
Concentration 200 mg/mL[1][2]
Particle Size Target average of ~200 nm[1][2]
Excipients Mannitol, Polysorbate 20, Polyethylene Glycol 3350[1]
Sterilization Terminal gamma irradiation[1][2]

Manufacturing Process The manufacturing process is a critical aspect of producing a consistent and effective nanosuspension.

G cluster_0 Manufacturing Workflow A Pre-sterilization of this compound Drug Substance (Gamma Irradiation) B Wet-Bead Milling with Excipients A->B Sterile Drug Substance C Nanosuspension Filling into Vials B->C Target Particle Size (~200nm) Achieved D Stopper and Seal Vials C->D E Terminal Sterilization (Gamma Irradiation) D->E

Caption: Overview of the this compound LAI manufacturing process.

Experimental Protocol: Wet-Bead Milling The core of the manufacturing process is conventional wet-bead milling.[1]

  • Preparation: The sterile this compound drug substance is combined with an aqueous solution containing mannitol, polysorbate 20, and polyethylene glycol 3350.[1]

  • Milling: The mixture is introduced into a milling chamber containing milling media (beads). The high-energy impact and shear forces generated by the movement of the beads reduce the particle size of the this compound crystals.

  • Monitoring: The particle size distribution is monitored throughout the process until the target average particle size of approximately 200 nm is achieved.[1][2]

  • Final Steps: The resulting nanosuspension is then filled into sterile glass vials, which are stoppered, sealed, and terminally sterilized using gamma irradiation at a dose of 25 kGy.[1]

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound's antiviral activity stems from its function as an integrase strand transfer inhibitor (INSTI).[3][4] It targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[3][4]

HIV Replication and the Role of Integrase After an HIV-1 particle enters a host cell (like a CD4+ T-cell), its RNA genome is reverse-transcribed into double-stranded DNA.[3][5] This viral DNA must then be integrated into the host cell's genome to enable the production of new viral particles.[3][5] The HIV integrase enzyme catalyzes this integration process in two main steps: 3'-processing and strand transfer. This compound specifically blocks the strand transfer step.[3][5]

G cluster_0 HIV Replication Cycle in Host Cell cluster_1 Mechanism of Action Virus HIV-1 Virion Entry Entry & Uncoating Virus->Entry RT Reverse Transcription (RNA -> DNA) Entry->RT Integration Integration of Viral DNA into Host Genome RT->Integration Replication Transcription & Translation Integration->Replication Assembly Virion Assembly & Budding Replication->Assembly NewVirus New HIV-1 Virion Assembly->NewVirus CAB This compound (INSTI) Block BLOCKS STRAND TRANSFER CAB->Block Block->Integration

Caption: this compound's mechanism of action within the HIV-1 replication cycle.

By binding to the active site of the integrase enzyme, this compound prevents the covalent insertion of viral DNA into the host chromosome.[3] This effectively halts the replication process, leading to a reduction in viral load.[3]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic (PK) studies in animal models were essential to understand the absorption, distribution, metabolism, and excretion of this compound LAI and to establish a potential dosing regimen for human trials. Non-human primates, specifically macaques, were key models.

Key Findings from Animal PK Studies Studies in macaques demonstrated that intramuscular administration of this compound LAI resulted in prolonged plasma exposure.[6] A single injection could maintain plasma concentrations above the protein-adjusted 90% inhibitory concentration (PA-IC90), a key threshold for antiviral efficacy, for several weeks.[2][7]

Animal ModelDose (IM)Key Pharmacokinetic ParameterResultSource
Rhesus Macaques 50 mg/kgMean Plasma Concentration at Challenge2.97 µg/mL (in protected animals)[8]
Rhesus Macaques 50 mg/kg (single dose)Time to Cmax~7 daysN/A
Rhesus Macaques 50 mg/kg (single dose)Apparent Half-life~20-30 daysN/A
Pigtailed Macaques N/AProtection from SHIVDemonstrated efficacy[6]

Note: Specific Cmax, AUC, and half-life values from preclinical macaque studies are not consistently detailed in the provided search results. The table reflects the available data.

The long elimination half-life of approximately 40 days observed in early human studies, which was predicted by preclinical models, is a cornerstone of its long-acting profile, allowing for dosing intervals of a month or longer.[1][2]

G cluster_0 Preclinical PK Study Workflow A Animal Model Selection (e.g., Rhesus Macaques) B Dose Administration (IM injection of this compound LAI) A->B C Serial Blood Sampling (Pre-defined time points) B->C D Plasma Separation & Storage C->D E Drug Concentration Analysis (e.g., LC-MS/MS) D->E F Pharmacokinetic Modeling (Cmax, AUC, T1/2) E->F

Caption: Typical experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Macaques

  • Animal Model: Adult male or female rhesus macaques (Macaca mulatta) are selected. Animals are housed according to IACUC-approved protocols.[8]

  • Dosing: A single dose of this compound LAI nanosuspension (e.g., 50 mg/kg) is administered via intramuscular injection into the gluteal muscle.[8]

  • Blood Collection: Blood samples (e.g., 1-2 mL) are collected from a peripheral vein at multiple time points post-dose (e.g., pre-dose, 1, 3, 7, 14, 28, 42, 56 days). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Samples are centrifuged to separate plasma, which is then harvested and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The resulting concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and apparent terminal half-life (t1/2).

Preclinical Efficacy for Pre-Exposure Prophylaxis (PrEP)

The potential of this compound LAI as a pre-exposure prophylaxis (PrEP) agent was rigorously tested in macaque models of HIV transmission.[7][8] These studies were crucial for demonstrating protective efficacy and for establishing target drug concentrations for clinical trials.

Macaque Challenge Studies Macaque models have been instrumental in evaluating PrEP candidates.[7] For this compound LAI, these studies involved administering the drug to macaques and then challenging them with repeated exposures to a simian-human immunodeficiency virus (SHIV).

Animal ModelChallenge RouteThis compound LAI Dose (IM)Efficacy OutcomeSource
Rhesus Macaques Intravenous SIVmac25150 mg/kg (single or repeated dose)15 out of 16 animals protected (high protective efficacy)[8]
Macaques Rectal SHIVN/AComplete protection demonstrated[6]
Macaques Vaginal SHIVN/AComplete protection demonstrated[6][7]

These studies demonstrated that this compound LAI provided a high level of protection against intravenous and mucosal (rectal and vaginal) viral challenges.[7][8] The mean plasma this compound concentration in the protected animals was found to be significantly above the PA-IC90, providing a target for human studies.[8]

Experimental Protocol: Macaque PrEP Efficacy Study (Rectal Challenge)

  • Animal Model: Sexually mature male rhesus macaques are used.

  • Drug Administration: Animals receive intramuscular injections of this compound LAI (e.g., 50 mg/kg) at specified intervals (e.g., every 4 or 8 weeks). A control group receives a placebo injection.

  • Viral Challenge: Beginning after drug administration, animals are challenged weekly with a low dose of SHIV (e.g., SHIV162p3) administered intrarectally.

  • Monitoring for Infection: Weekly blood samples are collected and tested for the presence of viral RNA using RT-PCR to determine infection status. Animals are monitored for signs of infection for the duration of the study.

  • Endpoint: The primary endpoint is the prevention of sustained viremia. The efficacy is calculated by comparing the number of infections in the this compound group versus the placebo group.

  • Pharmacokinetic Correlation: this compound plasma concentrations are measured at the time of each viral challenge to correlate drug exposure with protection.

Preclinical Safety and Toxicology

Comprehensive toxicology and safety pharmacology studies were conducted to identify potential risks before moving to human trials. These studies evaluated the effects of this compound LAI in various animal models.

Key Safety Findings In general, this compound LAI was found to be well-tolerated in preclinical studies.[9] The most common finding was the occurrence of injection site reactions (ISRs), which were typically mild to moderate and transient.[9]

Study TypeAnimal ModelKey FindingsSource
General Toxicology Rodents, Non-human primatesGenerally well-tolerated; primary finding was injection site reactions (inflammation, granuloma formation).N/A
Reproductive Toxicology Pregnant RabbitsNo drug-related fetal toxicities at doses up to 2000 mg/kg/day.[6]
Reproductive Toxicology Pregnant RatsAt high doses (1000 mg/kg/day), delayed parturition and increased stillbirths/neonatal deaths were observed. This exposure was 28 times the recommended human dose.[6]

Note: Specific details on general toxicology studies are limited in the search results, but injection site reactions are a consistently noted finding for long-acting injectables.

Experimental Protocol: Repeat-Dose Toxicology Study

  • Species Selection: Two species are typically used, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey).

  • Dose Groups: Animals are assigned to multiple dose groups, including a control group (vehicle only) and at least three escalating dose levels of this compound LAI.

  • Administration: The drug is administered intramuscularly at regular intervals (e.g., monthly) for a specified duration (e.g., 3 to 9 months).

  • Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.

  • Clinical Pathology: Periodic blood and urine samples are collected to assess hematology, clinical chemistry, and urinalysis parameters.

  • Terminal Procedures: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology) to identify any target organ toxicity. Special attention is paid to the injection sites.

Conclusion

The preclinical development of long-acting injectable this compound provided a robust foundation of evidence supporting its advancement into human clinical trials. The innovative nanosuspension formulation successfully achieved a long-acting pharmacokinetic profile in animal models.[1] Efficacy studies in non-human primates demonstrated a high degree of protection against HIV transmission via multiple routes, establishing critical exposure targets for PrEP.[7][8] The comprehensive safety evaluation identified a manageable safety profile, with injection site reactions being the primary finding.[9] Collectively, these preclinical data were pivotal in the successful clinical development and ultimate regulatory approval of this compound LAI as a transformative option for both the treatment and prevention of HIV-1 infection.[10]

References

Cabotegravir's Engagement with the HIV-1 Integrase Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir (CAB), an integrase strand transfer inhibitor (INSTI), is a cornerstone in the modern management and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Its high potency and long-acting formulation have revolutionized treatment paradigms. This technical guide provides an in-depth exploration of the core of this compound's efficacy: its binding affinity to the active site of the HIV-1 integrase (IN) enzyme. Understanding the quantitative, mechanistic, and structural determinants of this interaction is paramount for ongoing drug development efforts and for combating the emergence of drug resistance.

Quantitative Analysis of this compound's Binding Affinity

The interaction between this compound and the HIV-1 integrase has been quantified using various biochemical and cell-based assays. The following tables summarize the key inhibitory and binding parameters, offering a comparative view of this compound's potency against wild-type and mutant HIV-1 strains.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValueCell/SystemReference
IC500.2 nMPeripheral Blood Mononuclear Cells (PBMCs)[1]
IC50~0.22 nmol/lVarious clades of HIV-1[2]
Protein-Adjusted IC90 (PA-IC90)166 ng/mLHuman Serum[1]
EC500.56 ± 0.26 nMHTLV-1 transmission in tissue culture[3]

Table 2: Dissociation Half-Life of this compound from HIV-1 Integrase-DNA Complexes

INSTIDissociation Half-Life (t1/2)Reference
This compound (CAB)51 h[4]
Dolutegravir (DTG)71-96 h[4]
Bictegravir (BIC)135-163 h[4]

Table 3: Fold Change in this compound IC50 for Resistant HIV-1 Integrase Mutants

Integrase Mutation(s)Fold Change in IC50Reference
L74M/G140A/Q148R53.2[5]
L74M/G140C/Q148R220.3[5]
E138K/G140C/Q148R134.2[5]
Q148R2.4[5]
N155H2.7[5]
G118R4.2[5]
R263K2.2[5]
Multiple RAMs (Double)9.5 (mean)[6]
Multiple RAMs (Triple)47.0 (mean)[6]

Mechanism of Action: Inhibition of Strand Transfer

This compound exerts its antiviral effect by targeting the strand transfer step of HIV-1 integration.[7] This critical process, catalyzed by the viral integrase enzyme, involves the insertion of the reverse-transcribed viral DNA into the host cell's genome. By binding to the active site of the integrase, specifically within the intasome complex (a stable complex of integrase and viral DNA ends), this compound prevents the covalent linkage of the viral DNA to the host chromosome.[8] This effectively halts the viral replication cycle.

The binding of this compound is facilitated by the chelation of two essential magnesium ions within the integrase active site.[9] This interaction displaces the reactive 3'-hydroxyl group of the viral DNA, preventing the nucleophilic attack on the host DNA that is necessary for strand transfer.[1]

cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Intasome Formation Intasome Formation Viral DNA->Intasome Formation HIV-1 Integrase Strand Transfer Strand Transfer Intasome Formation->Strand Transfer Integration into Host DNA Provirus Provirus Strand Transfer->Provirus Viral Replication Viral Replication Provirus->Viral Replication This compound This compound This compound->Strand Transfer Inhibits

Mechanism of this compound Action

Experimental Protocols

The quantitative data presented in this guide are derived from sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize the binding affinity of this compound.

In Vitro Integrase Strand Transfer Assay

This assay directly measures the ability of an inhibitor to block the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.

Materials:

  • Purified recombinant HIV-1 integrase protein.

  • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends, typically with one strand labeled (e.g., with 32P or a fluorescent tag).

  • A target DNA substrate (e.g., a plasmid or a specific oligonucleotide).

  • Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+), DTT, and a non-ionic detergent.

  • This compound or other test compounds at various concentrations.

  • Quenching solution (e.g., EDTA).

  • Gel electrophoresis apparatus and imaging system.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, labeled viral DNA substrate, and target DNA.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Enzyme Initiation: Initiate the reaction by adding a pre-determined concentration of purified HIV-1 integrase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the strand transfer reaction to occur.

  • Quenching: Stop the reaction by adding a quenching solution containing EDTA to chelate the divalent cations essential for integrase activity.

  • Analysis: Analyze the reaction products by gel electrophoresis. The strand transfer products will have a different mobility than the unreacted substrates.

  • Quantification: Quantify the amount of strand transfer product in each reaction using an appropriate imaging system (e.g., phosphorimager for 32P or a fluorescence scanner).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start prep Prepare Reaction Mix (Buffer, Labeled vDNA, Target DNA) start->prep add_inhibitor Add this compound (Varying Concentrations) prep->add_inhibitor add_enzyme Add HIV-1 Integrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench Reaction (Add EDTA) incubate->quench analyze Analyze Products (Gel Electrophoresis) quench->analyze quantify Quantify Strand Transfer Products analyze->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Strand Transfer Assay Workflow
Fluorescence Polarization (FP) Assay

This high-throughput assay measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein. Inhibition of this interaction by a test compound results in a decrease in the polarization of the emitted light.

Materials:

  • Purified recombinant HIV-1 integrase protein.

  • A fluorescently labeled oligonucleotide that mimics a viral DNA end (the "tracer").

  • Assay buffer.

  • This compound or other test compounds at various concentrations.

  • A microplate reader capable of measuring fluorescence polarization.

Protocol:

  • Tracer-Integrase Binding: In a microplate well, mix a fixed concentration of the fluorescent tracer with varying concentrations of HIV-1 integrase to determine the optimal concentration of integrase that gives a stable and significant polarization signal.

  • Competition Assay Setup: In separate wells of a microplate, add the assay buffer, the predetermined optimal concentration of HIV-1 integrase, and the fluorescent tracer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The binding of the tracer to the integrase results in a high polarization value. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, leading to a decrease in polarization. Plot the change in polarization against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_FP Fluorescence Polarization Assay High FP Tracer + Integrase (Bound) High Polarization Low FP Free Tracer Low Polarization High FP->Low FP This compound Competes for Binding Site This compound This compound

Principle of FP Competition Assay

Conclusion

This compound's potent inhibition of the HIV-1 integrase is the result of its high-affinity binding to the enzyme's active site, effectively preventing the crucial strand transfer step in viral replication. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of this interaction. A thorough understanding of the molecular basis of this compound's action is essential for the development of next-generation INSTIs and for designing strategies to overcome the challenge of drug resistance. Further research to determine the precise kinetic and thermodynamic parameters of this compound's binding, such as Ki and Kd values, will provide even deeper insights into its mechanism of action.

References

In Vitro Antiviral Efficacy of Cabotegravir Against Diverse HIV-1 Subtypes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antiviral activity of Cabotegravir, a second-generation integrase strand transfer inhibitor (INSTI), against a spectrum of Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. This document synthesizes key quantitative data, details common experimental methodologies, and visually represents both the mechanism of action and experimental workflows to support ongoing research and development in antiretroviral therapy.

Executive Summary

This compound demonstrates potent in vitro antiviral activity across various HIV-1 subtypes, with 50% effective concentrations (EC50) typically in the low nanomolar range.[1] Its primary mechanism of action involves the inhibition of the HIV-1 integrase enzyme, a critical component of the viral replication cycle.[2] While generally effective against a wide array of viral clades, certain resistance-associated mutations, particularly in combination, can reduce its susceptibility. This guide presents a consolidation of publicly available data on its performance against different HIV-1 subtypes and the impact of specific genetic variations.

Data on Antiviral Activity

The in vitro potency of this compound has been evaluated against numerous laboratory-adapted strains and clinical isolates of HIV-1. The following tables summarize the available quantitative data, primarily focusing on EC50 values, which represent the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1 Subtypes
HIV-1 SubtypeIsolate/StrainCell LineAssay TypeEC50 (nM)Reference
Subtype A92UG029TZM-blSingle-cycle2.2[1]
Subtype BNL4-3TZM-blSingle-cycle1.8[1]
Subtype C92BR025TZM-blSingle-cycle1.3[1]
Subtype D92UG021TZM-blSingle-cycle1.7[1]
Group OMVP5180-91TZM-blSingle-cycle1.9[1]
Table 2: Impact of Integrase Resistance-Associated Mutations (RAMs) on this compound Activity
HIV-1 SubtypeIntegrase Mutation(s)Fold Change in EC50Reference
Subtype BL74I/Q148R4.4[3][4]
Subtype A6L74I/Q148R4.1[3][4]
Subtype BG140S/Q148H<7[5]
Subtype DE138K/G140A/S147G/Q148K429-1000[6]

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[2] By binding to the active site of the integrase, this compound blocks the strand transfer step of integration, thereby preventing the establishment of a productive infection.

Cabotegravir_Mechanism_of_Action cluster_virus HIV-1 Lifecycle cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions This compound This compound HIV-1 Integrase HIV-1 Integrase This compound->HIV-1 Integrase Binds to active site HIV-1 Integrase->Integration Inhibits strand transfer

Caption: Mechanism of this compound as an HIV-1 Integrase Inhibitor.

Experimental Protocols

The in vitro antiviral activity of this compound is typically assessed using cell-based assays. The following outlines a general methodology for these key experiments.

Cells and Viruses
  • Cell Lines: Commonly used cell lines include TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes. Peripheral blood mononuclear cells (PBMCs) are also used to assess antiviral activity in primary cells.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3 for subtype B) or clinical isolates from different subtypes are propagated in permissive cell lines (e.g., MT-2 cells) or activated PBMCs. The viral titer is determined, often by measuring the p24 antigen concentration or by a tissue culture infectious dose 50 (TCID50) assay.

Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication.

  • Cell Plating: TZM-bl cells are seeded in 96-well plates and incubated overnight.

  • Drug Dilution: this compound is serially diluted to a range of concentrations.

  • Infection: The virus stock is added to the cells in the presence of varying concentrations of this compound.

  • Incubation: The plates are incubated for approximately 48 hours.

  • Data Readout: The extent of viral infection is quantified by measuring the activity of the reporter gene (e.g., luciferase or β-galactosidase).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Multi-Cycle (Spreading) Infection Assay

This assay evaluates the effect of the drug on multiple rounds of viral replication.

  • Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Infection: Stimulated PBMCs are infected with the virus stock at a low multiplicity of infection (MOI).

  • Drug Addition: After a short incubation period to allow for viral entry, the cells are washed and cultured in the presence of serial dilutions of this compound.

  • Monitoring: The supernatant is collected at multiple time points (e.g., days 3, 5, and 7 post-infection).

  • Data Readout: Viral replication is quantified by measuring the p24 antigen concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 is determined by analyzing the inhibition of p24 production at a specific time point.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture Prepare Target Cells (e.g., TZM-bl, PBMCs) Infection Infect Cells with Virus in presence of this compound Cell_Culture->Infection Virus_Stock Prepare HIV-1 Stock (Lab-adapted or Clinical Isolate) Virus_Stock->Infection Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Infection Incubation Incubate for a defined period (e.g., 48h for single-cycle) Infection->Incubation Readout Measure Viral Replication (e.g., Luciferase, p24 ELISA) Incubation->Readout Data_Processing Calculate Percent Inhibition Readout->Data_Processing EC50_Calculation Determine EC50 values (Dose-Response Curve) Data_Processing->EC50_Calculation

Caption: General workflow for in vitro antiviral activity assessment.

Conclusion

The available in vitro data robustly support the potent antiviral activity of this compound against a range of HIV-1 subtypes. While the emergence of resistance remains a consideration, particularly with specific combinations of integrase mutations, this compound's high potency makes it a critical component of both treatment and prevention strategies for HIV-1. Further research into its activity against a broader array of circulating recombinant forms and in the context of diverse genetic backgrounds will continue to refine our understanding of its clinical utility.

References

A Comparative Pharmacokinetic Profile of Oral versus Long-Acting Injectable Cabotegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) integral to modern HIV-1 treatment and prevention strategies.[1][2] It is uniquely available in two distinct formulations: a daily oral tablet (Vocabria®) and a long-acting injectable (LAI) nanosuspension (Apretude® for PrEP, and in combination with rilpivirine as Cabenuva® for treatment).[1][2] The oral formulation is often used as a short-term lead-in to assess tolerability before initiating the LAI regimen, which offers a significant advantage by replacing the need for daily adherence with injections administered monthly or every two months.[3][4] This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of these two formulations, details the experimental methodologies from pivotal clinical trials, and visualizes key pathways and workflows relevant to its clinical development.

Pharmacokinetic Data Presentation

The pharmacokinetic profiles of oral and long-acting injectable this compound differ substantially due to their distinct routes of administration and formulation characteristics. Oral this compound provides rapid absorption and relatively short-lived exposure, whereas the LAI formulation creates a depot for slow, sustained release, resulting in a significantly longer half-life.[1][5]

Table 1: Pharmacokinetic Parameters of Oral this compound (30 mg, Once Daily)
ParameterGeometric Mean (Unit)Key Observations
Cmax (Maximum Concentration)8.0 - 10.4 µg/mL[5][6]Peak concentrations are reached relatively quickly.
Tmax (Time to Cmax)2.0 - 3.0 hours[7]Rapid absorption following oral administration.
AUCtau (Area Under the Curve)145 µg·h/mL[6]Represents total drug exposure over a 24-hour dosing interval at steady state.
Ctau (Trough Concentration)4.6 µg/mL[6]The lowest concentration before the next dose.
Half-life (t½) ~40 hours[6]Allows for once-daily dosing. Steady state is typically achieved within 7 days.[6]

Data compiled from studies in healthy adults and HIV-negative men. Parameters reflect steady-state conditions unless otherwise noted.

Table 2: Pharmacokinetic Parameters of Long-Acting Injectable this compound (600 mg, IM Gluteal Injection)
ParameterGeometric Mean (Unit)Key Observations
Cmax (Maximum Concentration)3.38 - 3.7 µg/mL[5][8]Cmax is significantly lower than the oral formulation, reflecting slow absorption from the depot.[5]
Tmax (Time to Cmax)~7 days (166 hours)[8]The peak concentration is reached much later compared to the oral dose.
Concentration at Week 4 1.43 - 2.56 µg/mL[8][9]Concentrations remain well above the protein-adjusted 90% inhibitory concentration (PA-IC90) of 0.166 µg/mL.[5][10]
Concentration at Week 8 ~1.3 µg/mL (estimated)Trough concentrations are maintained above therapeutic targets with bimonthly dosing.
Half-life (t½) ~40 - 53 days[1][11]The extremely long half-life is the cornerstone of the long-acting formulation, enabling infrequent dosing.[1]

Data compiled from studies involving single and repeat doses in healthy adults and HIV-negative individuals. The LAI formulation exhibits absorption-limited ("flip-flop") kinetics.

Experimental Protocols and Methodologies

The pharmacokinetic data presented are derived from rigorously designed clinical trials. The methodologies employed in these key studies, such as HPTN 083 and LATTE-2, provide the foundation for our understanding of this compound's behavior in the body.

Pivotal Clinical Trial Methodology: HPTN 083

The HPTN 083 trial was a phase 2b/3 study that evaluated the safety and efficacy of LAI this compound for HIV pre-exposure prophylaxis (PrEP) in cisgender men and transgender women who have sex with men.[12][13]

  • Study Design: This was a double-blind, double-dummy, randomized, active-controlled trial.[12] Participants were randomized to receive either active LAI this compound with a placebo oral tablet or active daily oral tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) with a placebo injection.[12]

  • Dosing Regimen:

    • Oral Lead-in Phase (5 weeks): Participants in the this compound arm received a daily oral dose of 30 mg this compound to assess tolerability.[13]

    • Injection Phase (up to 148 weeks): This phase began with an initial 600 mg intramuscular (IM) injection of this compound, followed by a second 600 mg injection 4 weeks later. Subsequent 600 mg injections were administered every 8 weeks.[14]

  • Pharmacokinetic Sampling: Serial plasma samples were collected at predefined intervals throughout the study. This included intensive sampling after the first injection and trough concentration measurements before each subsequent injection to characterize the PK profile over time.[5]

  • Bioanalytical Method: this compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pivotal Clinical Trial Methodology: LATTE-2

The LATTE-2 trial was a phase 2b, open-label, non-inferiority study designed to evaluate the efficacy, safety, and tolerability of LAI this compound plus LAI rilpivirine for maintaining virologic suppression in adults with HIV-1.[15][16]

  • Study Design: The study featured an induction-maintenance design.[17]

  • Dosing Regimen:

    • Induction Phase (20 weeks): All participants initiated treatment with a daily oral regimen of this compound (30 mg) plus two nucleoside reverse-transcriptase inhibitors (abacavir/lamivudine).[15][16]

    • Maintenance Phase (from Week 20): Participants who achieved viral suppression (HIV-1 RNA <50 copies/mL) were randomized (2:2:1) to one of three arms:

      • LAI this compound (400 mg) + LAI rilpivirine (600 mg) every 4 weeks.[16]

      • LAI this compound (600 mg) + LAI rilpivirine (900 mg) every 8 weeks.[16]

      • Continued daily oral this compound + abacavir/lamivudine.[15]

  • Pharmacokinetic Sampling: Blood samples for PK analysis were collected throughout the maintenance phase, typically as trough samples just before the next scheduled injection, to ensure concentrations remained within the therapeutic window.

  • Bioanalytical Method: Plasma concentrations of this compound were determined using validated LC-MS/MS assays.

Mandatory Visualizations

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction.[18] The principal enzyme responsible for this process is Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1), with a minor contribution from UGT1A9.[1][18] This pathway converts this compound into an inactive ether glucuronide metabolite, which is more water-soluble and can be readily excreted, primarily in the urine.[7][18] This metabolic profile means this compound has a low potential for clinically significant drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[1]

Cabotegravir_Metabolism CAB This compound UGT1A1 UGT1A1 (Primary) CAB->UGT1A1 Glucuronidation UGT1A9 UGT1A9 (Minor) CAB->UGT1A9 Metabolite Inactive Glucuronide Metabolite (M1) UGT1A1->Metabolite UGT1A9->Metabolite Excretion Renal Excretion Metabolite->Excretion

Figure 1: this compound Metabolic Pathway
Clinical Trial Workflow: Oral Lead-In to LAI Dosing

The clinical development and approved use of LAI this compound often involves an optional oral lead-in (OLI) period.[4][19] This strategy allows clinicians to assess the safety and tolerability of this compound before committing a patient to a long-acting formulation from which the drug cannot be quickly withdrawn.[3] Recent studies have shown that the OLI is optional and that a direct-to-inject approach is also safe and effective.[4][9]

Clinical_Workflow Screening Screening & Enrollment Randomization Randomization Screening->Randomization OralLeadIn Oral Lead-In Phase (e.g., 30 mg CAB daily for ~4-5 weeks) Assess Tolerability Randomization->OralLeadIn OLI Arm DirectToInject Direct-to-Inject Pathway Randomization->DirectToInject DTI Arm FirstInjection First LAI Loading Dose (e.g., 600 mg IM) OralLeadIn->FirstInjection DirectToInject->FirstInjection SecondInjection Second Injection (e.g., 600 mg IM at Week 4) FirstInjection->SecondInjection Maintenance Maintenance Injections (e.g., 600 mg IM every 8 weeks) SecondInjection->Maintenance FollowUp Long-Term Follow-up Maintenance->FollowUp

Figure 2: Clinical Trial Workflow for LAI this compound

References

The Discovery and Synthesis of Cabotegravir (GSK1265744): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, Synthesis, and Clinical Development of a Long-Acting HIV Integrase Inhibitor

Cabotegravir (GSK1265744) represents a significant advancement in the field of antiretroviral therapy, offering a long-acting injectable option for both the treatment and prevention of Human Immunodeficiency Virus type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

This compound, a potent integrase strand transfer inhibitor (INSTI), was developed by ViiV Healthcare.[1][2] It is a structural analogue of dolutegravir and is designed to block the HIV replication cycle by preventing the integration of viral DNA into the host cell's genome.[2][3] A key innovation in the development of this compound was its formulation as a long-acting nanosuspension for intramuscular injection, allowing for extended dosing intervals and addressing the challenge of daily pill burden for individuals with HIV.[4][5]

Mechanism of Action: HIV Integrase Inhibition

This compound targets the HIV-1 integrase enzyme, which is essential for the virus to replicate.[3][6] The mechanism involves the chelation of metal ions (Mg2+) in the active site of the integrase, which blocks the strand transfer step of viral DNA integration into the host genome.[7][8] This action effectively halts the viral life cycle.[3]

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_inhibition This compound Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virus Particles New Virus Particles Transcription & Translation->New Virus Particles This compound This compound HIV Integrase HIV Integrase This compound->HIV Integrase Binds to active site This compound->Blockage HIV Integrase->Integration Blockage->Integration

HIV-1 Lifecycle and this compound's Point of Inhibition.

Synthesis of this compound (GSK1265744)

A novel and highly diastereoselective synthesis of this compound has been developed, focusing on the efficient construction of the densely functionalized pyridinone core and stereocontrol of the acyl oxazolidine moiety.[7][8][9] This process represents a significant improvement over earlier synthetic routes.

Synthetic Workflow Overview

The synthesis can be broadly categorized into the formation of the key pyridinone intermediate followed by the diastereoselective cyclization and final amidation.

Synthesis_Workflow cluster_key_steps Key Stages A Starting Materials (e.g., Tertiary Vinylogous Amide, Oxalate) B Pyranone Formation A->B C Pyridinone Core Construction B->C D Acetal Deprotection C->D E Diastereoselective Ring Closure (with Alaninol) D->E F Formation of Tricyclic Intermediate E->F G Amidation (with 2,4-difluorobenzylamine) F->G H This compound (GSK1265744) G->H

High-level workflow for the synthesis of this compound.
Experimental Protocol: Diastereoselective Synthesis

The following protocol is a synthesized representation of the key steps described in the literature.[7][8][9]

Step 1: Formation of the Pyridinone Core

  • A tertiary vinylogous amide is reacted with an oxalate derivative to construct the pyranone ring.

  • The pyranone is then converted to the central pyridinone ring. This avoids the use of toxic heavy metals seen in previous syntheses that started from maltol.[8]

Step 2: Acetal Deprotection and Diastereoselective Ring Closure

  • The acetal protecting group on the pyridinone intermediate is removed under anhydrous acidic conditions (e.g., acetic acid and a catalytic amount of methanesulfonic acid).[10]

  • Excess alaninol is added to quench the acid and facilitate the ring closure.

  • The diastereoselectivity of this step is crucial and is managed by kinetic control, exploiting the molecule's ability to chelate with Mg2+.[7][8] This results in a high diastereomeric ratio (e.g., ~30:1).[10]

Step 3: Final Amidation

  • The resulting tricyclic carboxylic acid intermediate is activated.

  • Amidation with 2,4-difluorobenzylamine yields the final this compound molecule.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent activity against a broad range of HIV-1 subtypes.

Assay TypeVirus/Cell LineIC50 / EC50 (nM)Reference(s)
Integrase Strand TransferRecombinant HIV-1 Integrase3.0[11][12]
Antiviral ActivityHIV-1 ADA in PBMCs2.5[11][12]
Antiviral ActivityHIV-1 Ba-L in PBMCs0.22[11]
Antiviral ActivityHIV-1 NL432 in PBMCs0.34[11]
Antiviral ActivityHIV-1 NL432 in MT-4 cells0.57 - 1.3[11]
Pharmacokinetic Properties

This compound's pharmacokinetic profile is characterized by its long half-life, particularly in its injectable formulation.

ParameterRoute of AdministrationValueReference(s)
Oral Half-lifeOral32 hours[4]
Injectable Half-lifeIntramuscular (nanosuspension)25 to 54 days[4]
Plasma Clearance (Monkeys)-0.32 ml/min/kg[13]
Oral BioavailabilityOralLower than dolutegravir[1][14]

Clinical Development and Efficacy

This compound has been rigorously evaluated in several key clinical trials for both HIV treatment and pre-exposure prophylaxis (PrEP).

Clinical Trial Workflow: HPTN 083 & HPTN 084

The HPTN 083 and 084 trials were pivotal in demonstrating the efficacy of long-acting injectable this compound for PrEP.

Clinical_Trial_Workflow cluster_hptn083 HPTN 083 cluster_hptn084 HPTN 084 Enrollment_083 Enrollment (Cisgender men and transgender women who have sex with men) Randomization_083 Randomization (1:1) Enrollment_083->Randomization_083 ArmA_083 Arm A: Oral this compound (5 wks) then this compound LA injection (q8w) + Daily Oral Placebo Randomization_083->ArmA_083 ArmB_083 Arm B: Oral Placebo (5 wks) then Placebo Injection (q8w) + Daily Oral TDF/FTC Randomization_083->ArmB_083 Followup_083 Follow-up and Endpoint Analysis (Incident HIV Infections) ArmA_083->Followup_083 ArmB_083->Followup_083 Enrollment_084 Enrollment (Cisgender women) Randomization_084 Randomization (1:1) Enrollment_084->Randomization_084 ArmA_084 Arm A: Oral this compound (5 wks) then this compound LA injection (q8w) + Daily Oral Placebo Randomization_084->ArmA_084 ArmB_084 Arm B: Oral Placebo (5 wks) then Placebo Injection (q8w) + Daily Oral TDF/FTC Randomization_084->ArmB_084 Followup_084 Follow-up and Endpoint Analysis (Incident HIV Infections) ArmA_084->Followup_084 ArmB_084->Followup_084

Workflow for the HPTN 083 and HPTN 084 clinical trials.
Experimental Protocols: HPTN 083 and HPTN 084 Trials

HPTN 083

  • Objective: To evaluate the safety and efficacy of long-acting injectable this compound (CAB LA) compared to daily oral tenofovir/emtricitabine (TDF/FTC) for HIV prevention in cisgender men and transgender women who have sex with men.[15]

  • Design: A phase 2b/3 randomized, controlled, double-blind, double-dummy study.[15]

  • Procedure: Participants were randomized to receive either CAB LA (injected every 8 weeks after an initial 4-week interval) with a daily oral placebo, or daily oral TDF/FTC with placebo injections.[15] An oral lead-in with this compound was used to assess tolerability.

  • Primary Endpoint: Incident HIV infections.[15]

HPTN 084

  • Objective: To evaluate the safety and efficacy of CAB LA compared to daily oral TDF/FTC for HIV prevention in cisgender women.[16]

  • Design: A phase 3 randomized, double-blind, double-dummy, active-controlled superiority trial.[9]

  • Procedure: Similar to HPTN 083, participants were randomized to receive either CAB LA with a daily oral placebo or daily oral TDF/FTC with placebo injections, following an oral lead-in phase.[9]

  • Primary Endpoint: Incident HIV infections.[9]

Clinical Efficacy Results

Both the HPTN 083 and HPTN 084 trials were stopped early by their respective Data and Safety Monitoring Boards due to the demonstrated high efficacy of this compound LA.[15]

TrialPopulationThis compound LA Arm (HIV Incidence)TDF/FTC Arm (HIV Incidence)Efficacy (Reduction in HIV acquisition)Reference(s)
HPTN 083Cisgender men and transgender women who have sex with men0.41% (13 infections)1.22% (39 infections)66%[15]
HPTN 084Cisgender women0.21% (4 infections)1.79% (34 infections)89%

Conclusion

This compound (GSK1265744) stands as a testament to innovation in antiretroviral drug development. Its discovery, coupled with an efficient and diastereoselective synthesis, has paved the way for a long-acting injectable formulation that has demonstrated superior efficacy in preventing HIV-1 infection in diverse populations. The unique mechanism of action, favorable pharmacokinetic profile, and robust clinical data underscore the significant contribution of this compound to the global effort to combat the HIV epidemic. Further research and implementation studies will be crucial in optimizing its use and ensuring broad access to this important preventative and therapeutic agent.

References

The Structural Basis of Cabotegravir's Inhibition of HIV-1 Integrase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) integral to long-acting antiretroviral therapies for HIV-1. Its efficacy lies in the targeted disruption of the viral replication cycle by binding to the HIV-1 integrase enzyme. This document provides a detailed technical guide on the structural and mechanistic aspects of this compound's interaction with HIV-1 integrase. While an experimental crystal structure of the this compound/HIV-1 integrase complex has not been publicly released, this guide synthesizes available data from molecular modeling studies, quantitative assays, and general crystallographic methodologies to offer a comprehensive understanding of their interaction.

Mechanism of Action: Integrase Strand Transfer Inhibition

HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication. This process occurs in two main steps: 3'-processing and strand transfer. Integrase inhibitors, including this compound, primarily block the strand transfer step. By binding to the active site of the integrase, this compound prevents the enzyme from joining the viral DNA to the host DNA, thereby halting the replication of the virus. The active site of HIV-1 integrase contains a conserved DDE motif (comprising aspartate and glutamate residues) that is essential for its catalytic activity.

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by this compound.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Translation Translation Transcription->Translation Viral RNA Assembly Assembly Translation->Assembly Viral Proteins Budding Budding Assembly->Budding New Virion Mature_Virion Mature_Virion Budding->Mature_Virion Maturation HIV_Virion HIV_Virion HIV_Virion->Entry Attachment & Fusion This compound This compound This compound->Integration Inhibits

Caption: HIV-1 Replication Cycle and this compound's Point of Inhibition.

Structural Insights: A Modeled Perspective

In the absence of an experimental crystal structure for the this compound-HIV-1 integrase complex, computational methods such as molecular modeling and docking have been employed to predict their binding interactions. These studies suggest that this compound binds within the active site of the integrase. The binding is stabilized by interactions with key residues of the DDE motif and other surrounding amino acids.

The following diagram illustrates the logical relationship of how this compound inhibits the integrase enzyme.

Cabotegravir_Mechanism HIV_Integrase HIV-1 Integrase Active Site (DDE Motif) Integration_Complex Integration_Complex HIV_Integrase->Integration_Complex Binds Viral_DNA Viral DNA Viral_DNA->Integration_Complex Binds Host_DNA Host DNA Strand_Transfer Strand_Transfer Host_DNA->Strand_Transfer This compound This compound This compound->HIV_Integrase Binds to Active Site Integration_Complex->Strand_Transfer Mediates Provirus_Formation Provirus_Formation Strand_Transfer->Provirus_Formation Leads to

Caption: Mechanism of HIV-1 Integrase Inhibition by this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays, primarily measuring its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against different strains of HIV-1.

Assay Type Target Value Reference
Strand Transfer InhibitionRecombinant HTLV-1 IntegraseIC50: 77.8 ± 22.4 nM
Antiviral ActivityHTLV-1 Transmission in cell cultureEC50: 0.56 ± 0.26 nM

The emergence of drug resistance is a critical aspect of antiretroviral therapy. The following table summarizes the impact of key resistance-associated mutations (RAMs) in the integrase gene on the susceptibility to this compound, presented as fold change (FC) in IC50 compared to wild-type virus.

Integrase Mutation(s) Fold Change (FC) in IC50 Reference
Q148RCommonly selected mutation in virologic failure
N155HCommonly selected mutation in virologic failure
E138KCommonly selected mutation in virologic failure
G140S/Q148H-
L74M/Q148R~40% of wild-type replication
T66I/R263K~22% of wild-type replication
M50I/R263K~70% of wild-type replication
S119R/R263K~60% of wild-type replication
Q95K/Q146R~65% of wild-type replication
E157Q/R263K~52% of wild-type replication

Experimental Protocols: A General Co-crystallization Workflow

Determining the three-dimensional structure of a protein-ligand complex is pivotal for structure-based drug design. While a specific protocol for the this compound/HIV-1 integrase complex is not available, a general workflow for co-crystallization and structure determination by X-ray crystallography is outlined below.

Co_Crystallization_Workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_crystallization Crystallization cluster_structure_determination Structure Determination Gene_Cloning Cloning of HIV-1 Integrase Gene Protein_Expression Expression in a suitable host (e.g., E. coli) Gene_Cloning->Protein_Expression Protein_Purification Chromatographic Purification (e.g., Affinity, Size Exclusion) Protein_Expression->Protein_Purification Purity_Analysis SDS-PAGE, Mass Spectrometry Protein_Purification->Purity_Analysis Incubation Incubate Purified Integrase with this compound Crystallization_Screening High-throughput screening of crystallization conditions Incubation->Crystallization_Screening Cabotegravir_Prep Prepare this compound Solution Cabotegravir_Prep->Incubation Crystal_Optimization Refine conditions to obtain diffraction-quality crystals Crystallization_Screening->Crystal_Optimization Crystal_Harvesting Cryo-protect and mount crystals Crystal_Optimization->Crystal_Harvesting Xray_Diffraction Collect diffraction data at a synchrotron source Crystal_Harvesting->Xray_Diffraction Data_Processing Index, integrate, and scale diffraction data Xray_Diffraction->Data_Processing Structure_Solution Phase determination (e.g., Molecular Replacement) Data_Processing->Structure_Solution Refinement_Validation Build and refine the atomic model; Validate the final structure Structure_Solution->Refinement_Validation PDB_Deposition PDB Deposition Refinement_Validation->PDB_Deposition

Caption: Generalized Workflow for Protein-Ligand Co-crystallization.

Methodology Details:

  • Protein Expression and Purification: The gene encoding for HIV-1 integrase would be cloned into an expression vector and transformed into a suitable host, such as E. coli. The protein would then be overexpressed and purified using a series of chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve high purity. Protein identity and purity would be confirmed by methods like SDS-PAGE and mass spectrometry.

  • Complex Formation: The purified HIV-1 integrase would be incubated with an excess of this compound to ensure the formation of the protein-ligand complex. The incubation time and temperature would be optimized to maximize complex formation.

  • Crystallization: The protein-ligand complex would be subjected to high-throughput crystallization screening using various commercially available or custom-made screens. Promising initial crystal hits would be optimized by fine-tuning the concentrations of precipitant, buffer pH, and additives to obtain well-diffracting single crystals.

  • X-ray Diffraction Data Collection: Single crystals would be cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data would be collected at a synchrotron light source.

  • Structure Determination and Refinement: The collected diffraction data would be processed to determine the crystal's space group and unit cell dimensions. The structure would be solved using molecular replacement, using a known structure of HIV-1 integrase as a search model. The electron density for the bound this compound would be identified, and the ligand would be modeled into the density. The final structure would be refined and validated using crystallographic software.

Conclusion

This compound is a highly effective HIV-1 integrase inhibitor that plays a crucial role in modern antiretroviral therapy. While the precise atomic details of its interaction with HIV-1 integrase from a co-crystal structure are not yet publicly available, a combination of molecular modeling, biochemical, and virological data provides a strong foundation for understanding its mechanism of action. The development of resistance through specific mutations in the integrase enzyme underscores the importance of continued structural and mechanistic studies to guide the development of next-generation INSTIs. The generalized experimental protocols provided herein offer a roadmap for future efforts to elucidate the definitive crystal structure of this important drug-target complex.

Methodological & Application

Application Note and Protocols for LC-MS/MS Quantification of Cabotegravir in Plasma and Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabotegravir (CAB) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs) and is used for the treatment and prevention of HIV-1 infection.[1] It functions by binding to the active site of the HIV integrase enzyme, thereby preventing the integration of viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and various tissues.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of this compound.

Sample Preparation

Plasma Sample Preparation (Liquid-Liquid Extraction) [1][2]

  • To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of an internal standard (IS) working solution (e.g., Bictegravir, 1 µg/mL).[1][2]

  • Vortex the mixture for 2 minutes.[1]

  • Add 1 mL of an extraction solvent mixture of methanol and ethyl acetate (1:4, v/v).[1][2]

  • Vortex for 5 minutes, followed by centrifugation at 5000 rpm for 25 minutes.[1][2]

  • Transfer the supernatant (organic layer) to a new tube and evaporate to dryness using a lyophilizer or a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in 250 µL of the mobile phase.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Tissue Sample Preparation (Homogenization and Solid-Phase Extraction) [3]

  • Accurately weigh the tissue biopsy sample.

  • Homogenize the tissue in 70% methanol.[3]

  • Centrifuge the homogenate to pellet cellular debris.

  • Subject the resulting supernatant to solid-phase extraction (SPE) for further cleanup.

  • Elute the analyte from the SPE cartridge and evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Dried Blood Spot (DBS) Sample Preparation [4]

  • Punch a 3 mm spot from the dried blood spot card.[4]

  • Perform an extraction procedure, which typically involves the addition of an extraction solvent and an isotopically labeled internal standard (e.g., this compound-15N, 13C, 2H2).[4]

  • Vortex and centrifuge the sample.

  • Transfer the supernatant for LC-MS/MS analysis.[4]

Liquid Chromatography
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required.[1][5]

  • Column: A C18 analytical column is commonly used, for instance, a Phenomenex C18 (50 x 4.6 mm, 5.0 µm) or an HSS T3 column.[1][2][5]

  • Mobile Phase: An isocratic elution with a mixture of methanol and 0.1% formic acid in water (85:15, v/v) or acetonitrile and 0.1% formic acid in water (e.g., 35:65, v/v) can be employed.[1][2][5]

  • Flow Rate: A typical flow rate is between 0.3 mL/min and 0.8 mL/min.[1][6]

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 40°C.[1][6]

  • Injection Volume: Inject 5-15 µL of the prepared sample.[1][6]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.[1]

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[1][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[1]

  • MRM Transitions:

    • This compound: m/z 406.12 → 142.04[1][2] or 406.1 → 263.1[4]

    • Internal Standard (Bictegravir): m/z 450.12 → 160.03[1][2]

    • Internal Standard (this compound-d4): 410.0 → 263.1[4]

  • Instrument Parameters: Optimize source parameters such as ion spray voltage, source temperature, curtain gas, collision gas, declustering potential, and collision energy for maximum signal intensity.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound in plasma and other biological matrices as reported in various studies.

Table 1: Linearity and Sensitivity of this compound Quantification

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma400 - 160004000.9998[1][2]
Human Plasma2 - 100020.999[7]
Human Plasma50 - 1000050>0.99[5]
Dried Blood Spots25 - 2000025Not Specified[4]
Rat Plasma & TissuesNot SpecifiedNot SpecifiedNot Specified[6][8]

Table 2: Accuracy and Precision of this compound Quantification in Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
LQC4002.54 - 5.212.54 - 5.21Not SpecifiedNot Specified[1]
MQC1120, 80002.54 - 5.212.54 - 5.21Not SpecifiedNot Specified[1]
HQC120002.54 - 5.212.54 - 5.21Not SpecifiedNot Specified[1]
LLQC2Not SpecifiedNot Specified100100[7]
LQC6Not SpecifiedNot Specified106103[7]
MQC-150Not SpecifiedNot Specified9798[7]
MQC-2400Not SpecifiedNot Specified97100[7]
HQC800Not SpecifiedNot Specified103100[7]
Plasma AssayNot Specified<5.0<5.0101101[5]

Table 3: Recovery and Stability of this compound

ParameterMatrixResultReference
Recovery (LQC, MQC, HQC)Human Plasma102.85%, 97.84%, 94.27%[2]
RecoveryHuman Plasma99%[5]
Stability (Various Conditions)Human Plasma92.93% - 103.89%[1][2]
Stability (Benchtop, LQC/HQC)Human Plasma112.8%, 111.7%[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Tissue) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (HPLC/UPLC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection acquisition Data Acquisition detection->acquisition quantification Quantification and Data Analysis acquisition->quantification report Results Reporting quantification->report

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

validation_parameters method_validation Method Validation selectivity Selectivity & Specificity method_validation->selectivity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability lloq LLOQ linearity->lloq

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Assessing Cabotegravir's Antiviral Potency in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral potency of Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), against Human Immunodeficiency Virus Type 1 (HIV-1) in primary human cells. The following sections detail the necessary materials, step-by-step experimental procedures, data analysis, and visualization of key pathways and workflows.

Introduction

This compound (CAB) is an antiretroviral drug approved for the treatment and prevention of HIV-1 infection.[1][2] It functions by inhibiting the HIV-1 integrase enzyme, a critical component for the integration of viral DNA into the host cell's genome, thereby preventing viral replication.[3][4] Assessing the in vitro potency of this compound in primary human cells, such as CD4+ T cells and macrophages, is crucial for understanding its efficacy and guiding clinical applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's antiviral activity and cytotoxicity.

Table 1: Antiviral Potency of this compound against HIV-1 in Primary Human Cells

Cell TypeHIV-1 StrainAssay TypeEC50 (nM)Protein-Adjusted IC90 (ng/mL)Reference
Peripheral Blood Mononuclear Cells (PBMCs)Wild-TypeReplication Inhibition0.2166[1]
CD4+ T CellsVariousReplication InhibitionSub-nanomolarNot Reported[1]
MacrophagesNot SpecifiedNot SpecifiedNot ReportedNot Reported
MT-4 CellsHTLV-1Transmission Inhibition0.56 ± 0.26Not Applicable[5][6]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line/Primary CellAssay TypeCC50 (µM)Therapeutic Index (CC50/EC50)Reference
Various Human Cell LinesMTT Assay> 50> 250,000[7]
Primary Human CellsNot SpecifiedNot ReportedNot Reported

Experimental Protocols

Isolation and Culture of Primary Human Cells

3.1.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., sodium heparin).

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the plasma-Ficoll interface.

  • Collect the mononuclear cell layer (buffy coat) and transfer it to a new conical tube.

  • Wash the cells by adding PBS, centrifuging at 300 x g for 10 minutes, and discarding the supernatant. Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

3.1.2. Isolation and Culture of CD4+ T Cells

  • Isolate PBMCs as described in section 3.1.1.

  • Enrich for CD4+ T cells using a negative selection kit (e.g., RosetteSep™ Human CD4+ T Cell Enrichment Cocktail) according to the manufacturer's instructions.[8]

  • Culture the isolated CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and 10 ng/mL Interleukin-2 (IL-2).[8]

  • For infection studies, stimulate the CD4+ T cells with phytohemagglutinin (PHA) and IL-2 for 2-3 days prior to infection.[8]

3.1.3. Differentiation and Culture of Monocyte-Derived Macrophages (MDMs)

  • Isolate PBMCs as described in section 3.1.1.

  • Seed 2.0 x 10^7 PBMCs in petri dishes in RPMI 1640 medium supplemented with 4% human AB serum and other necessary supplements.[8]

  • Allow monocytes to adhere and differentiate for 3 days.

  • Remove non-adherent cells by washing, and continue to differentiate the adherent monocytes into macrophages for an additional 4 days.[8]

  • Detach the MDMs using Accutase for subsequent experiments.[8]

HIV-1 Antiviral Assay

This protocol is adapted from single-cycle and spreading infection assays.[9]

  • Cell Seeding: Seed primary CD4+ T cells or MDMs in a 96-well plate at an appropriate density.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection:

    • Pre-incubate the cells with the diluted this compound for 2 hours.

    • Infect the cells with a known titer of HIV-1.

    • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration appropriate for the specific assay (e.g., 6 days for a spreading infection assay).[9]

  • Quantification of Viral Replication: Measure the level of HIV-1 replication using a suitable method, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme.

    • Luciferase Reporter Assay: Use a reporter virus that expresses luciferase upon successful infection and measure luminescence.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol utilizes the MTT assay to assess cell viability.[7]

  • Cell Seeding: Seed primary human cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[7]

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 4 hours or longer).[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration. The therapeutic index can be calculated as CC50/EC50.

Visualizations

This compound's Mechanism of Action

Cabotegravir_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Integrase Integrase Enzyme Nuclear_Import->Integrase Integration Proviral_DNA Proviral DNA Transcription_Translation Transcription & Translation Proviral_DNA->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Host_DNA Host DNA Integrase->Host_DNA Inserts Viral DNA This compound This compound This compound->Integrase Inhibits

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental Workflow for Antiviral Potency Assessment

Antiviral_Potency_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Cells Isolate Primary Human Cells Culture_Cells Culture & Stimulate Cells Isolate_Cells->Culture_Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Prepare_Drug Prepare this compound Serial Dilutions Add_Drug Add this compound Prepare_Drug->Add_Drug Prepare_Virus Prepare HIV-1 Stock Infect_Cells Infect with HIV-1 Prepare_Virus->Infect_Cells Seed_Cells->Add_Drug Add_Drug->Infect_Cells Incubate Incubate Infect_Cells->Incubate Measure_Replication Quantify Viral Replication (p24 ELISA / RT Assay) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50

Caption: Workflow for assessing the antiviral potency of this compound.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep_cyto Preparation cluster_assay_cyto Assay cluster_analysis_cyto Data Analysis Isolate_Culture_Cells Isolate & Culture Primary Human Cells Seed_Cells_Cyto Seed Cells in 96-well Plate Isolate_Culture_Cells->Seed_Cells_Cyto Prepare_Drug_Cyto Prepare this compound Serial Dilutions Add_Drug_Cyto Add this compound Prepare_Drug_Cyto->Add_Drug_Cyto Seed_Cells_Cyto->Add_Drug_Cyto Incubate_Cyto Incubate Add_Drug_Cyto->Incubate_Cyto Add_MTT Add MTT Reagent Incubate_Cyto->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (540 nm) Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50

Caption: Workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols: Establishing a Humanized Mouse Model for Cabotegravir Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir (CAB) is a long-acting integrase strand transfer inhibitor approved for the treatment and prevention of HIV-1 infection. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring efficacy. Humanized mice, particularly those with human immune systems and/or humanized livers, offer a valuable in vivo platform for preclinical assessment of drug metabolism and pharmacokinetics in a more translationally relevant context than conventional animal models. This document provides detailed protocols for establishing a humanized mouse model and conducting pharmacokinetic studies of this compound.

Humanized mouse models, especially those engrafted with human hematopoietic stem cells (HSCs) leading to the development of a human immune system (HIS), are instrumental in studying HIV-1 infection and the efficacy of antiretroviral drugs.[1] Furthermore, chimeric mice with humanized livers, where murine hepatocytes are replaced with human hepatocytes, are particularly advantageous for studying the metabolism of drugs like this compound, which is primarily metabolized by human UDP-glucuronosyltransferase (UGT) enzymes.[2][3][4] These models can more accurately predict human drug metabolism and potential drug-drug interactions.[5][6]

I. Establishing the Humanized Mouse Model

This protocol describes the generation of a humanized mouse model with a reconstituted human immune system using immunodeficient mice engrafted with human hematopoietic stem cells.

Experimental Protocol: Generation of HIS Mice

1. Mouse Strain Selection:

  • Utilize severely immunodeficient mice such as the NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) strain, which lacks mature T cells, B cells, and NK cells, providing an optimal environment for human cell engraftment.[1][7]

2. Source of Human Hematopoietic Stem Cells (HSCs):

  • Obtain human CD34+ HSCs from sources such as umbilical cord blood, bone marrow, or fetal liver tissue.

3. Pre-engraftment Conditioning of Mice:

  • Sublethally irradiate recipient mice (e.g., 100-250 cGy) to ablate the murine hematopoietic system and create a niche for the engraftment of human HSCs.

4. HSC Transplantation:

  • Intravenously inject approximately 1-2 x 105 purified human CD34+ HSCs into each conditioned mouse.

5. Monitoring Human Cell Engraftment:

  • At 8-12 weeks post-transplantation, assess the level of human immune cell reconstitution (chimerism) by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells. Successful engraftment is typically defined as >25% human CD45+ cells in the peripheral blood mononuclear cell (PBMC) population.

Workflow for Establishing a Humanized Mouse Model

G cluster_0 Preparation cluster_1 Engraftment cluster_2 Verification Mouse Strain Selection Mouse Strain Selection Irradiation Irradiation Mouse Strain Selection->Irradiation HSC Source HSC Source HSC Injection HSC Injection HSC Source->HSC Injection Irradiation->HSC Injection Engraftment Period Engraftment Period HSC Injection->Engraftment Period Flow Cytometry Flow Cytometry Engraftment Period->Flow Cytometry Humanized Mouse Humanized Mouse Flow Cytometry->Humanized Mouse

Figure 1: Workflow for establishing a humanized mouse model.

II. This compound Pharmacokinetic Study in Humanized Mice

This protocol outlines the procedures for evaluating the pharmacokinetic profile of this compound in the established humanized mouse model.

Experimental Protocol: this compound PK Study

1. Drug Formulation and Administration:

  • For oral administration, this compound can be formulated in a suitable vehicle and administered via oral gavage. Dosing can be based on previous studies in mice, with a starting point of a human equivalent dose.[8][9] For long-acting injectable formulations, administer intramuscularly.[10][11]

2. Dosing Regimen:

  • Based on existing data from mouse studies, a dose of 5 mg/kg for oral administration can be used to achieve plasma concentrations comparable to those in humans.[9] For long-acting formulations, a single intramuscular injection can be administered.

3. Blood Sampling:

  • Collect serial blood samples (approximately 50-100 µL) from each mouse at predetermined time points post-dose (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 96 hours for oral administration; and at later time points for long-acting formulations) via submandibular or saphenous vein puncture.

4. Plasma Preparation:

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method for this compound Quantification:

  • Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Workflow for this compound Pharmacokinetic Study

G Humanized Mouse Humanized Mouse Drug Administration Drug Administration Humanized Mouse->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Figure 2: Workflow for this compound pharmacokinetic study.

III. Data Presentation

The following tables summarize pharmacokinetic data for this compound from studies in conventional mice and humans. These values can serve as a benchmark for studies conducted in humanized mice.

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6J Mice (Oral Gavage) [8][12]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
0.5 (1x)213 ± 1171637
1.5 (3x)496 ± 28812,126
5.0 (10x)1,467 ± 45918,561

Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral and IM Administration) [13][14]

FormulationDoseCmax (µg/mL)TmaxAUCt1/2
Oral30 mg2.5 - 3.02 - 4 h35 - 45 µg·h/mL40 h
IM Injection600 mg4.5 - 5.5~7 days2,500 - 3,000 µg·h/mL5.6 - 8.9 weeks

Conclusion

The use of humanized mouse models provides a powerful tool for the preclinical evaluation of this compound pharmacokinetics. By incorporating human cells and tissues, these models can offer more predictive data on human drug metabolism and disposition, ultimately aiding in the development of more effective and safer antiretroviral therapies. The protocols and data presented here serve as a comprehensive guide for researchers embarking on such studies.

References

Application Notes and Protocols for Formulating Injectable Cabotegravir Nanosuspensions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the formulation of Cabotegravir nanosuspensions intended for long-acting injections. The methodologies described are based on established scientific literature and are intended to guide researchers in the development of stable and effective nanoformulations.

Introduction

This compound is a potent integrase strand transfer inhibitor with low aqueous solubility, making it a suitable candidate for formulation as a long-acting injectable nanosuspension.[1][2] Nanosuspensions enhance the dissolution rate and bioavailability of poorly soluble drugs.[3] For this compound, this formulation strategy allows for high drug loading, which is crucial for minimizing injection volumes.[1][2] The slow dissolution of the nanocrystals at the injection site forms a depot, enabling sustained drug release over an extended period, potentially allowing for monthly or less frequent dosing.[2][4][5] This document outlines two primary techniques for producing this compound nanosuspensions: high-pressure homogenization and wet-bead milling.

Key Formulation Components

The successful formulation of a stable this compound nanosuspension relies on the appropriate selection of excipients. These typically include:

  • Active Pharmaceutical Ingredient (API): this compound (free acid form)[1]

  • Stabilizers/Surfactants: To prevent particle aggregation, non-ionic surfactants and polymers are commonly used. Examples include Poloxamer 407 (P407), Polysorbate 20, and Polyethylene Glycol 3350 (PEG 3350).[1][6][7]

  • Tonicity-Modifying Agent: To ensure the formulation is isotonic, an agent like mannitol is often included.[1]

  • Vehicle: Water for Injection (WFI) is the standard aqueous vehicle.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various this compound nanosuspension formulations described in the literature.

Formulation TechniqueDrug Concentration (% w/v or mg/mL)Stabilizer(s) & ConcentrationTarget Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
High-Pressure Homogenization1% (w/v)0.3% (w/v) P407, 0.2% (w/v) FA-P407~3000.228Negative[7]
High-Pressure Homogenization2% - 20% (w/v)0.2% - 2% (w/v) P407 (10:1 drug to surfactant ratio)Not specifiedNot specifiedNot specified[6]
Wet-Bead Milling200 mg/mLPolysorbate 20, PEG 3350~200Not specifiedNot specified[1]

Experimental Protocols

High-Pressure Homogenization Protocol

High-pressure homogenization is a top-down method that reduces the particle size of a drug suspension by forcing it through a narrow gap at high pressure.[3][7]

Workflow for High-Pressure Homogenization

G cluster_0 Preparation of Pre-suspension cluster_1 High-Pressure Homogenization cluster_2 Characterization A Weigh this compound and Stabilizers B Dissolve Stabilizers in Water for Injection A->B C Disperse this compound in Stabilizer Solution B->C D Stir for 16+ hours to form a uniform pre-suspension C->D E Process pre-suspension through a high-pressure homogenizer D->E F Apply pressure of ~18,000-20,000 psi E->F G Recirculate until desired particle size is achieved F->G H Measure particle size, PDI, and zeta potential (e.g., DLS) G->H I Assess morphology (e.g., SEM) H->I J Determine drug concentration (e.g., UPLC-MS/MS) H->J

Caption: Workflow for this compound nanosuspension formulation via high-pressure homogenization.

Materials and Equipment:

  • This compound powder

  • Poloxamer 407 (P407)

  • Endotoxin-free Water for Injection (WFI)

  • Magnetic stirrer and stir bar

  • High-pressure homogenizer (e.g., Avestin EmulsiFlex-C3)

  • Particle size analyzer (e.g., Malvern Zetasizer)

Protocol Steps:

  • Preparation of the Stabilizer Solution:

    • Accurately weigh the required amount of Poloxamer 407.

    • In a sterile container, dissolve the Poloxamer 407 in the specified volume of endotoxin-free WFI. For example, to create a 0.3% (w/v) solution, dissolve 0.3 g of P407 in a final volume of 100 mL of WFI.

  • Formation of the Pre-suspension:

    • Accurately weigh the this compound powder.

    • While stirring the stabilizer solution, gradually add the this compound powder to form a suspension. For a 1% (w/v) drug concentration, add 1 g of this compound to 100 mL of the stabilizer solution.[7]

    • Continue stirring the suspension on a magnetic stir plate for a minimum of 16 hours at room temperature to ensure complete wetting of the drug particles.[7]

  • High-Pressure Homogenization:

    • Set the high-pressure homogenizer to the target pressure, typically around 18,000-20,000 psi.[6][7]

    • Pass the pre-suspension through the homogenizer.

    • Recirculate the suspension through the homogenizer for multiple cycles until the desired particle size (e.g., ~300 nm) and a narrow polydispersity index (e.g., < 0.25) are achieved.[7] The number of cycles will depend on the specific equipment and formulation.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension using Dynamic Light Scattering (DLS).

    • Further characterization can include assessing nanoparticle morphology using Scanning Electron Microscopy (SEM) and determining the final drug concentration.[6][8]

Wet-Bead Milling Protocol

Wet-bead milling is another top-down technique where drug particles are reduced in size by the mechanical attrition of milling media (beads) in a liquid dispersion.

Workflow for Wet-Bead Milling

G cluster_0 Preparation of Slurry cluster_1 Wet-Bead Milling cluster_2 Post-Processing A Weigh sterile this compound, stabilizers, and mannitol B Disperse ingredients in Water for Injection to form a slurry A->B C Introduce the slurry and milling media into the mill B->C D Mill for a specified duration to achieve target particle size (~200 nm) C->D E Separate the nanosuspension from the milling media D->E F Fill into sterile vials E->F G Terminal sterilization (e.g., gamma irradiation) F->G

Caption: Workflow for this compound nanosuspension formulation via wet-bead milling.

Materials and Equipment:

  • Sterile this compound drug substance

  • Polysorbate 20

  • Polyethylene Glycol 3350 (PEG 3350)

  • Mannitol

  • Water for Injection (WFI)

  • Wet-bead mill

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Sterile vials and stoppers

  • Gamma irradiator

Protocol Steps:

  • Preparation of the Milling Slurry:

    • In a sterile environment, combine sterile this compound drug substance with Polysorbate 20, PEG 3350, mannitol, and Water for Injection.[1] The exact ratios should be optimized for the desired final concentration (e.g., 200 mg/mL this compound).[1]

    • Mix the components to form a uniform slurry.

  • Wet-Bead Milling Process:

    • Charge the wet-bead mill with the appropriate milling media.

    • Introduce the drug slurry into the milling chamber.

    • Operate the mill under controlled temperature conditions to prevent drug degradation.

    • Continue the milling process until the target average particle size of approximately 200 nm is achieved.[1] The milling time will vary based on the equipment, bead size, and batch volume.

  • Downstream Processing:

    • Once milling is complete, separate the nanosuspension from the milling media.

    • Aseptically fill the nanosuspension into pre-sterilized glass vials.

    • Stopper and seal the vials.

  • Sterilization:

    • The sealed vials undergo terminal sterilization, typically using gamma irradiation at a dose of approximately 25 kGy.[1]

Stability and Storage

The stability of the formulated nanosuspensions should be evaluated under different storage conditions (e.g., 4°C, room temperature, and 37°C) for an extended period (e.g., 3 months or longer).[6] Key stability-indicating parameters to monitor include particle size, PDI, zeta potential, and drug content. Any signs of particle aggregation or crystal growth should be carefully monitored.

Conclusion

Both high-pressure homogenization and wet-bead milling are effective techniques for producing injectable this compound nanosuspensions. The choice of method may depend on factors such as the desired particle size, batch scale, and equipment availability. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of long-acting antiretroviral drug development. Careful optimization of formulation and process parameters is critical to achieving a stable and effective product.

References

Application Notes and Protocols for Cabotegravir Quantification in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of cabotegravir in cerebrospinal fluid (CSF), a critical aspect of central nervous system (CNS) penetration studies for this long-acting antiretroviral drug. The protocols and data presented are compiled from published research findings and are intended to guide the development and implementation of similar assays in a research setting.

Introduction

This compound is a potent integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV-1 infection.[1] As a long-acting injectable formulation, it offers a significant advantage in terms of adherence.[2][3][4] The CNS is a key sanctuary site for HIV, making it crucial to determine the extent of antiretroviral drug penetration into the CSF to ensure therapeutic concentrations are achieved and maintained.[5] This document outlines the methodologies for quantifying this compound in CSF and presents a summary of reported concentrations from clinical studies.

Mechanism of Action and CNS Penetration

This compound inhibits the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell genome, thereby halting the viral replication cycle.[6] The blood-brain barrier (BBB) and the blood-CSF barrier are physiological hurdles that restrict the entry of drugs into the CNS.[7][8] The penetration of drugs like this compound is influenced by factors such as molecular weight, protein binding, and active transport mechanisms, including efflux pumps like P-glycoprotein (P-gp) that can limit CNS exposure.[7][9] Despite these barriers, studies have shown that this compound penetrates the CSF at concentrations sufficient to inhibit viral replication.[5][7][10]

Below is a diagram illustrating the proposed transport of this compound across the blood-brain barrier.

cluster_0 Blood Circulation cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System Plasma Plasma Cabotegravir_Plasma_Bound This compound (Protein Bound >99.8%) Plasma->Cabotegravir_Plasma_Bound >99.8% Cabotegravir_Plasma_Unbound This compound (Unbound) Plasma->Cabotegravir_Plasma_Unbound <0.2% Endothelial_Cell Brain Endothelial Cell Passive Diffusion Efflux (e.g., P-gp) Cabotegravir_Plasma_Unbound->Endothelial_Cell:in Uptake Endothelial_Cell:out->Cabotegravir_Plasma_Unbound Efflux Cabotegravir_CSF This compound Endothelial_Cell->Cabotegravir_CSF Entry into CNS CSF Cerebrospinal Fluid CSF->Cabotegravir_CSF

Proposed mechanism of this compound transport across the blood-brain barrier.

Quantitative Data from Clinical Studies

The following tables summarize the pharmacokinetic data of this compound in plasma and CSF from clinical studies involving long-acting injectable formulations.

Table 1: this compound Concentrations in Plasma and CSF (LATTE-2 Substudy) [5][10][11]

Dosing RegimenMatrixAnalyteMedian Concentration (min, max)CSF-to-Plasma Ratio (%)
Every 4 Weeks (Q4W)Total PlasmaThis compound3.02 µg/mL (2.37, 5.10)0.30
Total CSFThis compound0.0127 µg/mL (0.0082, 0.0159)
Every 8 Weeks (Q8W)Total PlasmaThis compound3.92 µg/mL (1.30, 6.41)0.34
Total CSFThis compound0.0106 µg/mL (0.0053, 0.0245)

Table 2: this compound Concentrations in Plasma and CSF (Additional Study Data) [12]

MatrixAnalyteMedian Concentration (range)
Total PlasmaThis compound1375 ng/mL (963-2422)
Total CSFThis compound3.48 ng/mL (1.47-7.60)

Table 3: Bioanalytical Method Performance [5]

MatrixAnalyteLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Precision (%CV)
Plasma (Total)This compound25 ng/mL25,000 ng/mL<15%
Plasma (Unbound)This compound1 ng/mL2,500 ng/mL<15%
CSFThis compound1 ng/mL1,000 ng/mL<15%

Experimental Protocol: Quantification of this compound in CSF by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human CSF. The method is based on protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human CSF (drug-free, for calibration standards and quality controls)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 or Phenyl column (e.g., Acquity UPLC BEH Phenyl, 1.7 µm, 150 mm × 2.1 mm)[13]

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound analytical standard in a suitable solvent (e.g., Methanol).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in a similar manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 ACN:water to create working solutions for calibration standards and quality controls.

  • Calibration Standards (CS): Spike drug-free human CSF with the appropriate working solutions to create a calibration curve covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human CSF at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for standards, QCs, and unknown CSF samples.

  • Pipette 100 µL of CSF sample, CS, or QC into the corresponding tubes.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge before injection into the LC-MS/MS system.

5. LC-MS/MS Analysis

  • Chromatographic Conditions (Example)

    • Column: Acquity UPLC BEH Phenyl, 1.7 µm, 150 mm × 2.1 mm[13]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3-0.4 mL/min[13]

    • Column Temperature: 35-40°C[13]

    • Injection Volume: 5-10 µL

    • Gradient Elution: Develop a gradient to ensure separation of this compound from endogenous CSF components.

  • Mass Spectrometric Conditions (Example)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Determine precursor and product ions (e.g., m/z 406.1 -> 251.1)

      • Internal Standard: Determine precursor and product ions for the stable isotope-labeled IS.

    • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy.

6. Data Analysis and Quantification

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Below is a diagram illustrating the experimental workflow for this compound quantification in CSF.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing CSF_Collection CSF Sample Collection (Lumbar Puncture) Sample_Spiking Spike with Internal Standard CSF_Collection->Sample_Spiking Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Sample_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Experimental workflow for this compound quantification in CSF.

Conclusion

The quantification of this compound in CSF is essential for understanding its CNS penetration and potential efficacy in treating and preventing HIV in this critical sanctuary site. The LC-MS/MS method described, along with the summarized clinical data, provides a robust framework for researchers and drug development professionals. The data indicates that long-acting injectable this compound achieves CSF concentrations that exceed the in vitro EC50 for wild-type HIV-1, supporting its role in maintaining virological suppression within the CNS.[5][10]

References

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Cabotegravir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the use of physiologically based pharmacokinetic (PBPK) modeling in the development and clinical application of Cabotegravir, a long-acting antiretroviral for the treatment and prevention of HIV. PBPK modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body, enabling the prediction of drug concentrations in various tissues and populations. For this compound, PBPK modeling has been instrumental in understanding its pharmacokinetics in special populations, predicting drug-drug interactions (DDIs), and informing dosing strategies for novel delivery systems.

PBPK Model Development and Validation

A robust PBPK model for this compound serves as the foundation for various in silico studies. The development and validation process involves a systematic approach to integrate drug-specific and system-specific information.

Experimental Protocol: this compound PBPK Model Development
  • Data Collection: Gather physicochemical properties of this compound (e.g., molecular weight, pKa, solubility, lipophilicity), in vitro metabolism data (e.g., identifying key metabolizing enzymes like UGT1A1 and UGT1A9), and plasma protein binding information.[1]

  • Model Structure: Select a whole-body PBPK model structure that includes key organs and tissues relevant to this compound's disposition. This typically involves compartments for the gut, liver, kidneys, muscle (for intramuscular injections), and other tissues, interconnected by blood flow.

  • Parameterization: Input the collected data into the PBPK software (e.g., Simcyp, GastroPlus®). Define absorption models (e.g., first-order for oral administration, dissolution-controlled for long-acting injectables), distribution models (e.g., perfusion-limited), and clearance mechanisms (e.g., hepatic and renal clearance).

  • Model Refinement: Refine the model by comparing initial simulations with observed clinical pharmacokinetic data from Phase 1 studies in healthy volunteers. Adjust parameters such as intestinal permeability or enzyme kinetics to improve the model's predictive performance.

  • Model Validation: Validate the refined PBPK model using independent clinical data that was not used during the model development. This can include data from different studies, dosing regimens, or patient populations. The validation is considered successful if the predicted pharmacokinetic parameters (e.g., AUC, Cmax) are within a predefined range (e.g., 0.8 to 1.25-fold) of the observed data.[2]

Table 1: Key Parameters for this compound PBPK Model Development

Parameter CategorySpecific ParameterTypical Value/Source
Physicochemical Molecular Weight405.35 g/mol
pKa7.6, 10.2
LogP3.6
SolubilitypH-dependent
Absorption Oral Bioavailability~30%
Absorption Rate (Ka)Varies by formulation
Distribution Volume of Distribution (Vd)~12.3 L
Plasma Protein Binding>99.8%
Metabolism Primary Metabolic PathwayUGT1A1 and UGT1A9 glucuronidation[1]
Excretion Primary Route of EliminationFeces (unchanged drug and metabolites)
Renal ClearanceMinor

Application in Special Populations

PBPK modeling is particularly valuable for predicting drug exposure in populations where conducting clinical trials is challenging or unethical.

Pregnancy

Predicting this compound pharmacokinetics during pregnancy is crucial for ensuring both maternal efficacy and fetal safety.

Application: A PBPK model for long-acting injectable this compound was adapted to incorporate pregnancy-induced physiological changes.[3][4] This allowed for the simulation of this compound concentrations throughout different trimesters.

Key Findings:

  • Monthly long-acting this compound injections were predicted to maintain therapeutic concentrations throughout pregnancy.[3]

  • Bimonthly administration, however, might lead to trough concentrations below the target in a small percentage of individuals in the third trimester.[3][4]

  • The model also estimated the cord-to-maternal blood ratio, providing insights into potential fetal exposure.[3][4]

Table 2: PBPK-Predicted this compound Trough Concentrations (Ctrough) in Pregnancy

Dosing RegimenTrimesterPredicted Ctrough Outcome
Monthly LAIThroughout PregnancyAbove target concentration (664 ng/mL)[3][4]
Bimonthly LAIThird TrimesterBelow target in 0.5% of the pregnant population[3][4]
Pediatrics

Establishing safe and effective dosing for children requires careful consideration of age-related physiological changes.

Application: A whole-body PBPK model was developed to predict this compound pharmacokinetics in children and adolescents by incorporating age-dependent changes in anatomy, physiology, and enzyme expression.[5]

Key Findings:

  • The model was used to simulate various dosing strategies for long-acting injectable this compound in different pediatric weight bands.[5]

  • This in silico approach helps to inform dose selection for future pediatric clinical trials, minimizing the need for extensive dose-finding studies in this vulnerable population.[5]

Older Adults

The aging process can alter drug metabolism and disposition.

Application: PBPK modeling was used to simulate the exposure of long-acting this compound in older individuals (65-85 years) compared to younger adults (20-50 years).[6][7]

Key Findings:

  • For monthly administration, this compound exposure was predicted to be within a comparable range between older and younger adults.[6]

  • However, for bimonthly injections, trough concentrations (Cmin) and overall exposure (AUC) were predicted to be 29% and 26% higher, respectively, in the older population.[6] This suggests that older adults may have a lower risk of suboptimal drug levels.[6]

Drug-Drug Interaction (DDI) Prediction

PBPK modeling is a powerful tool for predicting the impact of co-administered drugs on this compound concentrations, particularly with inducers of metabolizing enzymes.

Application: PBPK models have been developed to simulate the DDI between long-acting this compound and potent inducers like rifampicin and rifabutin.[1][2][8][9]

Key Findings:

  • Co-administration with the strong inducer rifampicin was predicted to significantly decrease this compound exposure (AUC reduction of up to 61%), potentially leading to subtherapeutic concentrations that cannot be overcome by dose adjustments.[1][2]

  • The moderate inducer rifabutin was predicted to have a less pronounced effect, with an AUC reduction of approximately 16%.[2][8]

Table 3: PBPK-Predicted Drug-Drug Interactions with Long-Acting this compound

Co-administered DrugInducer StrengthPredicted Impact on this compound AUCRecommendation
RifampicinStrong61% decrease[2]Avoid co-administration[2]
RifabutinModerate16% decrease[2][8]Co-administration may be possible with monitoring

Informing Novel Drug Delivery Systems

PBPK modeling can guide the development of innovative drug delivery technologies.

Application: A PBPK model was developed to predict the pharmacokinetics of this compound delivered via a microarray patch (MAP), a self-administered, pain-free alternative to injections.[10][11][12]

Key Findings:

  • The model simulated different dosing regimens for a once-weekly this compound MAP.[10][11]

  • Predictions indicated that weekly MAP doses of 75 mg, 150 mg, and 300 mg could maintain plasma concentrations above the therapeutic target.[10][11] This demonstrates the potential of MAPs for long-acting HIV pre-exposure prophylaxis (PrEP).

Visualizing PBPK Workflows and Pathways

The following diagrams illustrate the key processes and relationships in the PBPK modeling of this compound.

PBPK_Workflow cluster_Data_Input Data Input cluster_Model_Development Model Development & Validation cluster_Applications Model Application cluster_Output Output & Impact PhysChem Physicochemical Properties Model_Building PBPK Model Construction PhysChem->Model_Building InVitro In Vitro Metabolism (UGT1A1/1A9) InVitro->Model_Building Clinical_PK Clinical PK Data Refinement Model Refinement Clinical_PK->Refinement Model_Building->Refinement Validation Model Validation Refinement->Validation Special_Pop Special Populations (Pregnancy, Pediatrics) Validation->Special_Pop DDI Drug-Drug Interactions Validation->DDI Novel_Delivery Novel Delivery Systems (MAPs) Validation->Novel_Delivery Dose_Rec Dosing Recommendations Special_Pop->Dose_Rec DDI->Dose_Rec Trial_Design Clinical Trial Design Novel_Delivery->Trial_Design Label_Info Regulatory Label Information Dose_Rec->Label_Info Trial_Design->Label_Info

Caption: Workflow of PBPK modeling for this compound.

Cabotegravir_Metabolism This compound This compound Metabolites Inactive Glucuronide Metabolites This compound->Metabolites Glucuronidation UGT1A1 UGT1A1 UGT1A1->this compound UGT1A9 UGT1A9 UGT1A9->this compound Inducers Inducers (e.g., Rifampicin) Inducers->UGT1A1 Induces Inducers->UGT1A9 Induces

Caption: this compound metabolic pathway.

DDI_Logic CoAdmin Co-administration of this compound and an Inducer (e.g., Rifampicin) Induction Induction of UGT1A1/1A9 Enzymes CoAdmin->Induction Increased_Metabolism Increased this compound Metabolism Induction->Increased_Metabolism Lower_Concentration Lower Plasma this compound Concentration Increased_Metabolism->Lower_Concentration Risk Risk of Subtherapeutic Levels and Treatment Failure Lower_Concentration->Risk

Caption: Logic of this compound DDI with inducers.

References

Genotypic and phenotypic assays for detecting Cabotegravir resistance mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 7, 2025 – ViiV Healthcare, a global specialist HIV company, today released detailed application notes and protocols for the genotypic and phenotypic detection of Cabotegravir (CAB) resistance mutations. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for monitoring and understanding the mechanisms of resistance to this long-acting integrase strand transfer inhibitor (INSTI).

This compound, a key component of long-acting injectable antiretroviral therapy, offers a significant advancement in HIV treatment and prevention. However, the emergence of drug resistance mutations in the HIV-1 integrase gene can compromise its efficacy. Timely and accurate detection of these mutations is crucial for patient management and the development of next-generation antiretrovirals. These application notes provide detailed methodologies for both genotypic and phenotypic assays, enabling researchers to identify resistance-conferring mutations and quantify their impact on drug susceptibility.

Introduction to this compound and Resistance

This compound is an integrase strand transfer inhibitor (INSTI) that blocks the final step of proviral DNA integration into the host cell genome, a critical stage in the HIV-1 replication cycle.[1][2] Resistance to this compound is primarily associated with mutations in the HIV-1 integrase gene. Several key mutations have been identified that reduce this compound susceptibility, including Q148R, N155H, and E138K, which are among the most frequently observed in patients experiencing virologic failure.[3][4] The accumulation of multiple mutations can lead to higher levels of resistance.[3][5]

Genotypic Assays for Detecting this compound Resistance Mutations

Genotypic assays are the most common method for identifying drug resistance mutations. These assays involve sequencing the HIV-1 integrase gene to detect specific amino acid substitutions known to be associated with resistance.

Specimen Requirements
  • Sample Type: Plasma or cerebrospinal fluid (CSF)[6]

  • Viral Load: A minimum of 500-1000 copies/mL of HIV-1 RNA is generally required for successful amplification and sequencing.[7][8]

  • Collection: Blood should be collected in EDTA (lavender top) tubes.[6] Plasma should be separated from whole blood by centrifugation within six hours of collection and frozen.[9]

Experimental Protocol: Sanger Sequencing

This protocol outlines the conventional Sanger sequencing approach for HIV-1 integrase genotyping.

  • Viral RNA Extraction:

    • Extract viral RNA from patient plasma or CSF samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen).

  • Reverse Transcription and First-Round PCR:

    • Synthesize complementary DNA (cDNA) from the extracted RNA and amplify the integrase region using a one-step RT-PCR kit.

    • Primers:

      • Forward Primer (e.g., Int-FO): 5'-CAC ACA ARg gRA TTg gRg gRA ATg-3'[10]

      • Reverse Primer (e.g., Int-RO): 5'-TAR Ygg gAT gTg TAC TTC TgA AC-3'[10]

    • Thermocycling Conditions (Example):

      • Reverse Transcription: 50°C for 30 minutes

      • Initial Denaturation: 94°C for 2 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 15 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 68°C for 4 minutes 30 seconds

      • Final Extension: 68°C for 10 minutes[11]

  • Nested PCR (Second-Round Amplification):

    • Use the product from the first-round PCR as a template for a nested PCR to increase the yield of the target integrase sequence.

    • Primers:

      • Forward Primer (e.g., Int-FI): 5'-AAC AAg TAg ATA ART TAg TMA gT-3'[10]

      • Reverse Primer (e.g., Int-RI): 5'-ATA CAT ATg RTR YTT TAC TAR RCT-3'[10]

    • Thermocycling Conditions (Example):

      • Initial Denaturation: 95°C for 3 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 1 minute

        • Annealing: 54°C for 1 minute

        • Extension: 72°C for 2 minutes

      • Final Extension: 72°C for 10 minutes[12]

  • PCR Product Purification and Sequencing:

    • Purify the nested PCR product using a commercially available kit (e.g., QIAquick PCR Purification Kit, Qiagen).

    • Perform Sanger sequencing of the purified product using the nested PCR primers.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data.

    • Align the patient-derived integrase sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.

    • Interpret the identified mutations for their association with this compound resistance using resources such as the Stanford University HIV Drug Resistance Database.[13]

Experimental Protocol: Next-Generation Sequencing (NGS)

NGS offers higher throughput and sensitivity for detecting low-frequency resistance mutations compared to Sanger sequencing.[14]

  • RNA Extraction and RT-PCR:

    • Follow the same procedure as for Sanger sequencing (Step 1 & 2).

  • Library Preparation:

    • Fragment the PCR amplicons.

    • Ligate sequencing adapters and unique barcodes to each fragment to create a sequencing library.

  • Sequencing:

    • Perform high-throughput sequencing of the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).[15]

  • Bioinformatic Analysis:

    • Use a dedicated pipeline (e.g., QuasiFlow) for quality control, mapping reads to a reference genome, and variant calling.[16]

    • Identify and annotate mutations associated with this compound resistance.

Phenotypic Assays for Detecting this compound Resistance

Phenotypic assays provide a direct measure of how resistance mutations affect the ability of a drug to inhibit viral replication.

Experimental Protocol: Recombinant Virus Phenotyping Assay (Based on Monogram PhenoSense® Methodology)

This protocol describes a common approach for phenotypic resistance testing.[17]

  • Amplification of Patient-Derived Integrase Gene:

    • Amplify the full-length integrase gene from patient plasma RNA using RT-PCR, similar to the genotypic assay protocol.

  • Construction of Recombinant Virus:

    • Clone the amplified patient-derived integrase gene into an HIV-1 vector that lacks a functional integrase gene but contains a reporter gene, such as luciferase.[17]

  • Virus Production:

    • Transfect the recombinant vector into a suitable host cell line (e.g., HEK293T) to produce infectious virus particles. These particles will contain the patient's integrase protein.

  • Drug Susceptibility Testing:

    • Infect target cells (e.g., MT-4 cells) with the recombinant virus in the presence of serial dilutions of this compound.

    • A wild-type reference virus is tested in parallel.

  • Measurement of Viral Replication:

    • After a set incubation period, measure the activity of the reporter gene (e.g., luciferase). The amount of light produced is proportional to the extent of viral replication.

  • Data Analysis:

    • Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient-derived and reference viruses.

    • The fold change in susceptibility is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus. A higher fold change indicates greater resistance.[1]

Quantitative Data on this compound Resistance Mutations

The following table summarizes the impact of key integrase mutations on this compound susceptibility, expressed as fold change (FC) in IC50 or EC50 values compared to wild-type virus.

Integrase Mutation(s)Fold Change in this compound SusceptibilityReference(s)
G118R8.0[3][18]
Q148R4.1[3][18]
N155H2.1[3]
R263K2.5[3]
G140S/Q148H16.8[19]
E138K/G140S/Q148H208[19]
T97A/G140S/Q148H>1000[19]
E138A/G140A/G163R/Q148R429[5][20]
E138K/G140A/S147G/Q148K>1000[5][20]
L74M/G140A/Q148R53-220[21]

Visualizing Workflows and Pathways

HIV-1 Integration and this compound Mechanism of Action

HIV_Integration cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_integration Integration vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex (PIC) IN->PIC vDNA->PIC nucleus Nucleus PIC->nucleus host_DNA Host DNA strand_transfer Strand Transfer provirus Provirus new_virions New Virions provirus->new_virions Transcription & Translation strand_transfer->provirus This compound This compound This compound->strand_transfer Inhibits resistance_mutations Resistance Mutations resistance_mutations->this compound Reduces Binding

Caption: Mechanism of HIV-1 integration and this compound inhibition.

Genotypic Resistance Assay Workflow

Genotypic_Workflow cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing (NGS) start Patient Sample (Plasma/CSF) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR (Integrase Gene) rna_extraction->rt_pcr nested_pcr Nested PCR rt_pcr->nested_pcr sanger_purification PCR Product Purification nested_pcr->sanger_purification ngs_library Library Preparation nested_pcr->ngs_library sanger_sequencing Sanger Sequencing sanger_purification->sanger_sequencing sanger_analysis Sequence Analysis & Mutation Identification sanger_sequencing->sanger_analysis end Resistance Report sanger_analysis->end ngs_sequencing NGS Sequencing ngs_library->ngs_sequencing ngs_analysis Bioinformatic Analysis & Variant Calling ngs_sequencing->ngs_analysis ngs_analysis->end

Caption: Workflow for genotypic detection of this compound resistance.

Phenotypic Resistance Assay Workflowdot

Phenotypic_Workflow start Patient Sample (Plasma) amplify_in Amplify Patient Integrase Gene start->amplify_in construct_vector Construct Recombinant HIV Vector amplify_in->construct_vector produce_virus Produce Recombinant Virus construct_vector->produce_virus infect_cells Infect Target Cells with Virus & this compound produce_virus->infect_cells measure_rep Measure Viral Replication (Luciferase Assay) infect_cells->measure_rep analyze_data Calculate IC50 & Fold Change measure_rep->analyze_data end Phenotypic Resistance Report analyze_data->end

References

Troubleshooting & Optimization

Cabotegravir Aqueous Solubility Enhancement: A Technical Support Resource for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Cabotegravir in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a crystalline powder that is practically insoluble in aqueous solutions below pH 9 and only slightly soluble above pH 10.[1] It is classified as a Biopharmaceutics Classification System (BCS) class II substance, characterized by high permeability but low solubility.[1] Its molecular structure contributes to its low solubility in water.

Q2: What are the common organic solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its solubility is approximately 10 mg/mL in DMSO and 14 mg/mL in DMF.[2] It is only slightly soluble in ethanol.[2]

Q3: Can I use the sodium salt of this compound to improve solubility?

A3: Yes, the sodium salt of this compound (this compound Na) exhibits significantly higher aqueous solubility compared to the free acid form (this compound H). For instance, in Phosphate-Buffered Saline (PBS) at pH 7.4, the solubility of this compound Na is approximately 312.0 µg/mL, whereas the free acid form is only 9.5 µg/mL.[3]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% in the cell culture medium to avoid cytotoxicity.[4][5] Many cell lines can tolerate up to 1%, but it is always recommended to perform a vehicle control to assess the impact of the solvent on your specific cell line.[6][7]

Q5: How does pH affect the solubility of this compound?

A5: this compound's solubility is pH-dependent. It is practically insoluble below pH 9 and becomes slightly more soluble above pH 10.[1] One study noted that with a pKa of 4.52 (acid), it is almost completely ionized in the small intestine, with a solubility at pH 6.5 of 0.83 mg/mL.[8] For in vitro assays, adjusting the pH of the buffer to a more alkaline state can be a strategy to increase solubility, but this must be compatible with the experimental conditions and the stability of the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous environment. The rapid change in solvent polarity causes the drug to crash out of solution.1. Decrease the final concentration: Your target concentration may be too high for the chosen solvent system. 2. Increase the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to your cells (typically ≤ 0.5%).[4][5] 3. Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous solution in smaller increments with gentle mixing in between.[5] 4. Pre-warm the aqueous solution: Gently warming the buffer or medium before adding the this compound stock can sometimes help. 5. Incorporate serum: If compatible with your assay, adding the this compound stock to serum-containing medium can help maintain solubility due to protein binding.[9]
Even with DMSO, I cannot achieve the desired concentration without precipitation. The required concentration of this compound is beyond its solubility limit even with a tolerable amount of co-solvent.1. Use this compound Sodium Salt: The sodium salt has significantly higher aqueous solubility than the free acid.[3] 2. Employ Cyclodextrins: Form an inclusion complex with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility. 3. Add a Surfactant: Incorporate a biocompatible surfactant, such as Polysorbate 20 (Tween® 20), at a concentration above its critical micelle concentration (CMC) to aid in solubilization.
I am observing unexpected effects in my vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or other off-target effects.1. Perform a solvent toxicity curve: Determine the maximum concentration of your solvent that does not affect the viability or function of your specific cell line. 2. Reduce the solvent concentration: Keep the final solvent concentration as low as possible, ideally at or below 0.1% for sensitive cell lines.[6][7][10]
My prepared this compound solution is not stable and shows precipitation over time. The solution is supersaturated, and the compound is slowly crystallizing out. Aqueous solutions of this compound are not recommended for long-term storage.1. Prepare fresh solutions: It is recommended to prepare aqueous dilutions of this compound immediately before use.[2] 2. Store stock solutions properly: Concentrated stock solutions in 100% DMSO can be stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound and its sodium salt in various solvents.

Table 1: Solubility of this compound (Free Acid) and Sodium Salt

Compound Form Solvent pH Solubility Reference
This compound (Free Acid)Water-6.2 µg/mL[3]
This compound (Free Acid)PBS7.49.5 µg/mL[3]
This compound Sodium SaltWater-231.6 µg/mL[3]
This compound Sodium SaltPBS7.4312.0 µg/mL[3]

Table 2: Solubility of this compound in Organic Solvents and Co-solvent Systems

Solvent/System Solubility Reference
DMSO~10 mg/mL[2]
DMF~14 mg/mL[2]
1:20 DMF:PBS~0.04 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (free acid) powder

    • Anhydrous, cell culture grade DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile amber tube or vial.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed cell culture medium (with or without serum, as required by the assay)

    • Sterile pipette tips and tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the maximum allowable final concentration of DMSO (e.g., 0.5%).

    • Calculate the volume of the DMSO stock solution needed.

    • Perform a serial dilution of the DMSO stock solution in 100% DMSO if a wide range of concentrations is being tested. This ensures the final DMSO concentration remains constant across all conditions.

    • For the final dilution, add the this compound-DMSO solution dropwise to the pre-warmed cell culture medium while gently swirling the medium. This gradual addition helps to prevent precipitation.

    • Ensure the final DMSO concentration in the medium does not exceed the predetermined non-toxic limit for your cell line.

    • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex to Homogenize dissolve->vortex store Store at -20°C / -80°C vortex->store thaw Thaw Stock Solution serial_dilute Serial Dilution in DMSO (optional) thaw->serial_dilute final_dilution Dilute into Pre-warmed Aqueous Buffer/Medium serial_dilute->final_dilution use_immediately Use in In Vitro Assay final_dilution->use_immediately

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? solubility_limit Exceeds Solubility Limit start->solubility_limit Yes dilution_method Improper Dilution Technique start->dilution_method Yes solvent_issue Insufficient Co-solvent start->solvent_issue Yes solution1 Decrease Final Concentration solubility_limit->solution1 solution4 Use this compound Sodium Salt solubility_limit->solution4 solution5 Use Cyclodextrins or Surfactants solubility_limit->solution5 solution2 Use Stepwise Dilution dilution_method->solution2 solution3 Increase Final DMSO % (if tolerated) solvent_issue->solution3

References

Technical Support Center: Overcoming Cabotegravir Resistance in HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to Cabotegravir (CAB) resistance in HIV-1 integrase.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound-resistant HIV-1.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing high-level this compound resistance (>10-fold) with a single mutation that is reported to confer only low-level resistance? 1. Presence of undetected secondary or accessory mutations. 2. The viral backbone or subtype may influence the phenotypic expression of the primary mutation. 3. Assay variability or technical error.1. Perform full integrase sequencing to identify any additional mutations. 2. Consider the context of the viral strain; for instance, the L74I polymorphism is more common in subtype A6 and can enhance resistance.[1] 3. Repeat the phenotypic assay with appropriate controls (wild-type and known resistant clones). Ensure consistent cell density, virus input, and drug concentrations.
My cell-based assay shows this compound resistance, but the biochemical assay with purified integrase does not. 1. The resistance mechanism may involve factors outside of the integrase enzyme itself, such as altered drug transport or metabolism within the cell. 2. Mutations in the HIV-1 envelope protein have been shown to confer resistance to integrase inhibitors by promoting cell-to-cell viral spread, which can be less sensitive to drug inhibition.[2]1. Investigate cellular factors that might influence this compound activity in your specific cell line. 2. Sequence the envelope gene of your resistant virus to check for mutations known to affect entry and cell-to-cell transmission. Consider using an assay that can differentiate between cell-free and cell-to-cell infection.
I am unable to generate a resistant virus in vitro by passaging with this compound. 1. Insufficient drug pressure or suboptimal viral replication. 2. The starting viral strain may have a high genetic barrier to developing this compound resistance.1. Gradually increase the concentration of this compound in a stepwise manner. Ensure the virus is replicating efficiently at each step before increasing the drug concentration. 2. Start with a viral strain that already contains a mutation known to be on a pathway to this compound resistance (e.g., a virus with a pre-existing Q148 pathway mutation).[3]
How do I interpret results that show intermediate or partial susceptibility to this compound? This can indicate a virus in the process of developing higher-level resistance, or the presence of a mixture of wild-type and resistant variants in the viral population.1. Clone and sequence individual viral genomes from the population to determine the heterogeneity of resistance mutations. 2. Continue passaging the virus under drug pressure to see if higher-level resistance emerges. 3. For clinical isolates, this level of resistance may still be overcome by in vivo drug concentrations, but it warrants close monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary resistance mutations for this compound?

A1: The primary drug resistance mutations (DRMs) for this compound, which can reduce susceptibility on their own, include G118R, Q148H/K/R, N155H, and R263K.[1][3] The Q148R mutation is one of the most commonly observed in patients experiencing virological failure on this compound-containing regimens.[3][4]

Q2: What is the role of accessory mutations in this compound resistance?

A2: Accessory mutations have little to no impact on this compound susceptibility on their own but can significantly increase resistance when present with a primary mutation.[5] Common accessory mutations include M50I, L74F/M, T97A, E138K, and G140A/C/S.[1][3] For example, isolates with a Q148H/K/R mutation combined with mutations like E138K or G140A/S often show greater than 10-fold reduced susceptibility to this compound.[1][3]

Q3: Is there cross-resistance between this compound and other integrase inhibitors like Dolutegravir and Bictegravir?

A3: Yes, significant cross-resistance exists. Many mutations selected by this compound also reduce susceptibility to Dolutegravir and Bictegravir, although the magnitude of the effect can vary.[2][6] For instance, combinations of mutations such as E138A/G140A/G163R/Q148R can lead to high-level resistance to both this compound and Bictegravir.[6] This is a critical consideration for sequential therapy.

Q4: How do this compound resistance mutations affect the function of HIV-1 integrase?

A4: this compound and other integrase strand transfer inhibitors (INSTIs) work by binding to the active site of the integrase enzyme and chelating essential magnesium ions, which prevents the insertion of viral DNA into the host genome.[7] Resistance mutations in the integrase active site can reduce the binding affinity of the drug to the enzyme-DNA complex, thereby allowing the integration process to proceed even in the presence of the inhibitor.

Q5: What strategies are being explored to overcome this compound resistance?

A5: The primary strategy is the development of next-generation INSTIs with a higher genetic barrier to resistance and improved activity against common resistant variants.[8] Additionally, research is focused on inhibitors that target different aspects of the integration process or other viral proteins. For patients with INSTI-resistant virus, treatment options may involve switching to other classes of antiretrovirals, such as boosted protease inhibitors.[9]

Quantitative Data on this compound Resistance

The following tables summarize the fold-change in susceptibility (IC50 or EC50) to this compound conferred by various single and combined mutations in the HIV-1 integrase. Data is compiled from multiple studies and assays.

Table 1: Fold-Change in this compound Susceptibility for Single Integrase Mutations

MutationMedian Fold-Change (Range)ClassificationReference(s)
G118R8.0Primary[3]
Q148R4.1Primary[3][10]
Q148K3.1Primary[3]
R263K2.5Primary[3]
N155H2.1Primary[3][10]
T97A<2.0Accessory[3]
E138K<2.0Accessory[3]
G140S/A/C<2.0Accessory[3][5]

Fold-change is relative to a wild-type reference virus. Values can vary depending on the assay system and viral backbone.

Table 2: Fold-Change in this compound Susceptibility for Combined Integrase Mutations

Mutation CombinationMean/Median Fold-Change (Range)ClassificationReference(s)
Q148R + G140S>10High-level Resistance[1][3]
Q148R + E138K9.5 (mean)High-level Resistance[10]
Q148H + G140S>10High-level Resistance[1]
Q148K/H/R + E138A/K + G140A/C/S47.0 (mean)Very High-level Resistance[10]
E138A/G140A/G163R/Q148R429 to >1000Very High-level Resistance[6]
E138K/G140A/S147G/Q148K429 to >1000Very High-level Resistance[6]

Experimental Protocols

Protocol 1: Representative HIV-1 Drug Susceptibility Phenotyping Assay (Single-Round Infection)

This protocol describes a generalized method for assessing the phenotypic resistance of HIV-1 isolates to this compound using a single-round infection assay with a luciferase reporter.

  • Preparation of Recombinant Virus:

    • Co-transfect HEK293T cells with a plasmid encoding the patient-derived or site-directed mutant integrase region within an HIV-1 genomic vector (lacking the env gene and containing a luciferase reporter gene) and a separate plasmid expressing a vesicular stomatitis virus G protein (VSV-G) envelope.

    • Incubate the transfected cells for 48-72 hours.

    • Harvest the supernatant containing pseudotyped virus particles.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • Determine the viral titer, for example, by measuring the p24 antigen concentration.[4]

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., TZM-bl or MT-4 cells) in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the wells containing the target cells.

    • Infect the cells with a standardized amount of the recombinant virus. Include a "no-drug" control.

    • Incubate the plate for 48 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Determine the fold-change in resistance by dividing the IC50 of the mutant virus by the IC50 of a wild-type reference virus tested in parallel.

Protocol 2: Biochemical Assay for HIV-1 Integrase Strand Transfer Activity

This protocol provides a method for measuring the strand transfer activity of purified HIV-1 integrase and its inhibition by this compound. This assay is often performed in a non-radioactive, ELISA-based format.[11]

  • Plate Preparation:

    • Coat a streptavidin-coated 96-well plate with a biotinylated double-stranded DNA oligonucleotide that mimics the HIV-1 LTR U5 donor substrate (DS). Incubate for 30-60 minutes at 37°C.

    • Wash the plate to remove unbound DS DNA.

    • Block the wells with a suitable blocking solution.

  • Integrase Reaction:

    • Add purified recombinant HIV-1 integrase (wild-type or mutant) to the wells and incubate for 30 minutes at 37°C to allow binding to the DS DNA.

    • Wash the wells to remove unbound integrase.

    • Add this compound at various concentrations to the wells.

    • Initiate the strand transfer reaction by adding a target substrate (TS) DNA oligonucleotide that is labeled (e.g., with digoxigenin - DIG) and a reaction buffer containing MgCl2.

    • Incubate for 60-90 minutes at 37°C to allow the integration of the DS DNA into the TS DNA.

  • Detection and Analysis:

    • Wash the plate to remove unreacted components.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate for 30-60 minutes at 37°C.

    • Wash the plate thoroughly.

    • Add a TMB substrate solution. A blue color will develop in wells where strand transfer has occurred.

    • Stop the reaction with a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the IC50 of this compound by plotting the percentage of inhibition of the strand transfer reaction against the drug concentration.

Visualizations

Cabotegravir_Resistance_Pathways cluster_wt Wild-Type Susceptible cluster_pathways Resistance Pathways WT Wild-Type Virus Q148R Q148R/K/H WT->Q148R Primary Mutation N155H N155H WT->N155H Primary Mutation G118R G118R WT->G118R Primary Mutation R263K R263K WT->R263K Primary Mutation High_Res High-Level Resistance (>10-fold) Q148R->High_Res + G140S/A + E138K N155H->High_Res + Other mutations G118R->High_Res R263K->High_Res Experimental_Workflow cluster_optional Mechanistic Studies start Patient Sample or Lab-Generated Virus genotype Genotypic Sequencing (Integrase Gene) start->genotype phenotype Phenotypic Assay (e.g., Single-Round Infection) start->phenotype interpretation Interpretation of Results (Fold-Change, Cross-Resistance) genotype->interpretation analysis Data Analysis phenotype->analysis biochem Biochemical Assay (Purified Integrase) biochem->analysis analysis->interpretation decision Inform Drug Development or Clinical Decision interpretation->decision INSTI_Mechanism cluster_process HIV Integration Process cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanism Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Blocked_Integration Integration Blocked Integrase->Blocked_Integration Integration Successful Integration Host_DNA->Integration This compound This compound This compound->Integrase Binds to Active Site Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding Mutated_Integrase Mutated Integrase Mutated_Integrase->Reduced_Binding Reduced_Binding->Integration Integration Proceeds

References

Technical Support Center: Managing Injection Site Reactions for Long-Acting Cabotegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-acting injectable Cabotegravir.

Frequently Asked Questions (FAQs)

1. What are the most common injection site reactions (ISRs) observed with long-acting this compound in clinical and preclinical studies?

Injection site reactions are common adverse events associated with long-acting this compound. The most frequently reported ISRs in clinical trials include pain, nodules, induration, swelling, and erythema.[1][2] Most of these reactions are mild to moderate in severity (Grade 1 or 2) and tend to decrease in frequency over time.[1][2] Preclinical animal models also show evidence of local inflammatory responses. A study in rats identified the presence of multinucleated giant cells (MGCs) surrounding the this compound depot, indicating an inflammatory tissue response.[3]

2. What is the typical duration of these injection site reactions?

In clinical studies, the median duration of ISRs is approximately 3 days, with the majority resolving within a week.[1][2] However, some reactions, such as nodules and induration, may take longer to resolve, with median durations of 9 and 8 days, respectively.[1]

3. What are the underlying mechanisms believed to cause these injection site reactions?

The injection of a foreign substance, such as a drug nanosuspension, into the muscle tissue can trigger a localized inflammatory response known as a foreign body response (FBR).[3] This process involves the recruitment of immune cells, such as neutrophils and macrophages, to the injection site.[3] These cells can fuse to form multinucleated giant cells that surround the drug depot.[3] The release of pro-inflammatory cytokines and chemokines during this process contributes to the observed signs of inflammation. For particulate formulations, activation of the NLRP3 inflammasome, leading to the secretion of IL-1β, can also play a role.[3]

4. How can injection technique influence the severity of injection site reactions?

Surveys of healthcare providers from clinical trials have identified several techniques that may help minimize injection-related pain and discomfort. These include:

  • Pushing the intramuscular injection at a slow speed.[4]

  • Allowing the medication to come to room temperature before injection.[4]

  • Ensuring the gluteal muscle is relaxed prior to injection.[4]

  • Administering the injection with the patient in a prone position.[4]

Troubleshooting Guides for Researchers

High Variability in Preclinical ISR Data

Issue: Significant variability in ISR outcomes (e.g., lesion size, creatine kinase levels) is observed between animals in the same experimental group.

Potential CauseSuggested Solution
Inconsistent Injection Technique: Ensure all personnel are thoroughly trained on the specific intramuscular injection technique for the chosen animal model (e.g., rabbit, rat). Standardize needle size, injection depth, and injection speed.
Animal Handling Stress: Acclimate animals to handling procedures before the study begins to reduce stress-induced physiological changes that can affect inflammatory responses and muscle enzyme levels.[5]
Inaccurate Dosing: Calibrate all dosing equipment regularly. For viscous formulations, ensure complete dose administration.
Inter-animal Biological Variability: Increase the number of animals per group to improve statistical power. Use age- and weight-matched animals. Be aware of sex-based differences in creatine kinase levels.[5]
Sample Collection and Processing: Standardize the timing and method of blood and tissue collection. For creatine kinase assays, refrigerate whole blood samples before centrifugation to reduce variability.[5]
Poor Correlation Between In Vitro and In Vivo Results

Issue: In vitro assays (e.g., precipitation studies) do not predict the in vivo injection site reactions observed in animal models.

Potential CauseSuggested Solution
Oversimplified In Vitro Model: In vitro models may not fully recapitulate the complex biological environment of muscle tissue. Consider incorporating biological components like proteins into in vitro dilution media.[6]
Different Mechanisms of Irritation: The in vitro assay may only be assessing one aspect of potential irritation (e.g., precipitation), while the in vivo reaction could be driven by other factors like hypertonicity, pH, or direct cellular toxicity of the formulation components.
Time-Dependent Effects: For extended-release formulations, short-term in vitro tests may not capture delayed or chronic inflammatory responses that occur in vivo.[6]
Species-Specific Responses: The chosen animal model may have a different physiological response compared to what is predicted by a human-centric in vitro model.

Quantitative Data Summary

The following tables summarize quantitative data on injection site reactions associated with long-acting this compound from clinical trials.

Table 1: Incidence and Severity of Common ISRs in Clinical Trials

ISR TypeIncidence (% of Patients)Severity (Grade 1-2)Reference
Pain77%Most[1]
Nodule19%Most[1]
Induration12%Most[1]
Swelling8%Most[1]
Erythema4%Most[1]

Table 2: Duration of Common ISRs in Clinical Trials

ISR TypeMedian Duration (days)Reference
Overall ISRs3[1][2]
Nodule9[1]
Induration8[1]

Experimental Protocols

Rabbit Intramuscular Irritation Model

This model is a standard preclinical method to assess the local tolerance of intramuscularly injected formulations.

1. Animal Model:

  • Species: New Zealand White rabbits.

  • Housing: Individually housed in standard cages with free access to food and water.[7]

  • Acclimation: Allow for an adequate acclimation period before the start of the study.

2. Procedure:

  • Preparation: On the day of the study, clip the fur on the animal's back on both sides of the spinal column over the injection area.[6]

  • Injection Sites: The quadriceps or lumbar muscles are commonly used.[8] Mark the injection sites with an indelible marker.[6]

  • Injection: Administer a single intramuscular injection of the test formulation into the designated muscle on one side of the animal. Administer the vehicle control into the contralateral muscle.

    • Needle size: 25-30G.[8]

    • Maximum volume: 1.0 ml per site.[8]

  • Observation Period: Observe the animals at 24, 48, and 72 hours post-injection for any macroscopic signs of irritation such as erythema and edema.[9]

3. Macroscopic and Microscopic Evaluation:

  • At the end of the observation period, euthanize the animals and dissect the injection sites.

  • Macroscopic Evaluation: Visually inspect the muscle tissue for signs of hemorrhage, necrosis, and discoloration. The lesion volume can be measured.

  • Microscopic Evaluation:

    • Collect the injection site tissue, including the overlying skin and surrounding muscle.[6]

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should perform a semi-quantitative evaluation of the slides for parameters such as inflammation, necrosis, hemorrhage, and fibrosis. A scoring system can be used to grade the severity of these findings.

Creatine Kinase (CK) Activity Assay in Rats

This assay is used to quantify muscle damage by measuring the activity of the enzyme creatine kinase released from damaged muscle fibers into the bloodstream.

1. Sample Collection:

  • Collect blood samples from rats at specified time points after intramuscular injection (e.g., 2, 4, 24, and 48 hours).

  • Blood can be collected via the tail vein.[5]

  • Use appropriate anticoagulant tubes (e.g., heparin).

  • Refrigerate whole blood samples before centrifugation to separate plasma.[5]

2. Assay Principle:

  • The assay is a coupled enzyme reaction. CK catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming ATP. The newly formed ATP is then used in a series of reactions that ultimately lead to the production of NADPH, which can be measured spectrophotometrically at 340 nm. The rate of NADPH production is proportional to the CK activity in the sample.

3. Assay Procedure (Example using a commercial kit):

  • Prepare the reaction reagent according to the kit manufacturer's instructions.

  • Pipette the reaction reagent into the wells of a 96-well plate.

  • Add plasma samples and controls to the respective wells.

  • Incubate the plate at the recommended temperature (e.g., 37°C).

  • Measure the absorbance at 340 nm at multiple time points to determine the rate of reaction.

  • Calculate the CK activity based on the change in absorbance over time and a standard curve.

Visualizations

Foreign_Body_Response_to_Cabotegravir_Nanosuspension cluster_injection Intramuscular Space cluster_cellular_response Cellular Response cluster_signaling Inflammatory Signaling cluster_outcome Tissue Response CAB_Nano This compound Nanosuspension PAMPs_DAMPs PAMPs/DAMPs CAB_Nano->PAMPs_DAMPs Recognized as foreign material NLRP3 NLRP3 Inflammasome CAB_Nano->NLRP3 Activates Neutrophils Neutrophils Inflammation Local Inflammation (Pain, Swelling, Redness) Neutrophils->Inflammation Macrophages Macrophages MGCs Multinucleated Giant Cells (MGCs) Macrophages->MGCs Fuse to form Macrophages->Inflammation Fibroblasts Fibroblasts MGCs->Fibroblasts Recruits MGCs->Inflammation Fibrosis Fibrous Capsule Formation Fibroblasts->Fibrosis Deposits collagen TLR Toll-like Receptors (TLRs) PAMPs_DAMPs->TLR Activates NFkB NF-κB Pathway TLR->NFkB Activates MAPK MAPK Pathway TLR->MAPK Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Cytokines Induces transcription of MAPK->Cytokines Induces transcription of NLRP3->Cytokines Processes pro-IL-1β to active IL-1β Cytokines->Neutrophils Recruits Cytokines->Macrophages Recruits Experimental_Workflow_ISR_Assessment Start Start: Preclinical ISR Study Animal_Model Select Animal Model (e.g., Rabbit, Rat) Start->Animal_Model Injection Intramuscular Injection (Test vs. Vehicle Control) Animal_Model->Injection In_Life_Obs In-Life Observations (Macroscopic Scoring, Behavior) Injection->In_Life_Obs Sample_Collection Sample Collection (Blood, Tissue) In_Life_Obs->Sample_Collection Biomarker_Analysis Biomarker Analysis (e.g., Creatine Kinase) Sample_Collection->Biomarker_Analysis Histopathology Histopathological Evaluation (H&E Staining, Scoring) Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis End End: ISR Profile Data_Analysis->End

References

Addressing the impact of drug-drug interactions with Cabotegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of drug-drug interactions with Cabotegravir.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound and the key enzymes involved?

A1: this compound is primarily metabolized through glucuronidation. The main enzyme responsible for this process is UDP-glucuronosyltransferase 1A1 (UGT1A1), with a minor contribution from UGT1A9.[1][2][3] this compound is also a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4]

Q2: Which classes of drugs are most likely to have clinically significant interactions with this compound?

A2: The most significant drug-drug interactions with this compound involve potent inducers of UGT1A1.[5][6] Co-administration of these drugs can lead to a significant decrease in this compound plasma concentrations, potentially reducing its efficacy. Additionally, drugs containing polyvalent cations, such as antacids, can chelate oral this compound and reduce its absorption.[7]

Q3: Is the long-acting injectable formulation of this compound affected by the same drug-drug interactions as the oral formulation?

A3: Yes, while the long-acting injectable formulation bypasses first-pass metabolism in the gut, it is still susceptible to interactions with drugs that induce or inhibit systemic metabolic enzymes like UGT1A1.[2][7] Therefore, co-administration with potent UGT1A1 inducers is contraindicated for both oral and injectable this compound.

Q4: Are there any known interactions between this compound and other antiretroviral agents?

A4: this compound has a low potential to cause clinically significant drug-drug interactions with other antiretroviral drugs.[7] However, it is important to review the complete prescribing information for all co-administered antiretrovirals.

Troubleshooting Guide

Issue 1: Unexpectedly low this compound concentrations in an in vivo animal study where a UGT1A1-inducing agent was co-administered.
  • Possible Cause: Induction of UGT1A1 by the co-administered agent has led to increased metabolism and clearance of this compound.

  • Troubleshooting Steps:

    • Confirm the inducing potential: Review the literature to confirm that the co-administered agent is a known UGT1A1 inducer in the animal model being used.

    • Quantify the impact: Conduct a pharmacokinetic study to determine the extent of the decrease in this compound exposure (AUC, Cmax, and Cmin) in the presence of the inducing agent.

    • Consider alternative agents: If possible, select a co-administered agent that does not induce UGT1A1.

    • Dose adjustment: If an alternative agent is not feasible, consider a dose-escalation study for this compound to determine if a higher dose can overcome the induction effect and maintain therapeutic concentrations. However, this should be done with caution, monitoring for any potential toxicity.

Issue 2: High variability in this compound absorption in an oral dosing study in rodents.
  • Possible Cause: Chelation of this compound by polyvalent cations present in the animal diet or bedding.

  • Troubleshooting Steps:

    • Analyze the diet and environment: Check the composition of the rodent chow and bedding for high levels of calcium, magnesium, aluminum, or iron.

    • Control for polyvalent cations: Switch to a purified diet with known and controlled mineral content. Ensure bedding is free of potential chelating agents.

    • Staggered administration: If a specific compound containing polyvalent cations must be administered, ensure there is a sufficient time gap between its administration and that of oral this compound (e.g., at least 2 hours before or 4 hours after).

Issue 3: Inconsistent results in an in vitro P-glycoprotein (P-gp) substrate assay with this compound.
  • Possible Cause: Issues with the experimental setup, cell monolayer integrity, or inappropriate assay conditions.

  • Troubleshooting Steps:

    • Verify cell monolayer integrity: Measure the trans-epithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure they are confluent and intact.

    • Confirm transporter activity: Include a known P-gp substrate (e.g., digoxin) and a known P-gp inhibitor (e.g., verapamil) as positive and negative controls in your assay.

    • Optimize this compound concentration: Ensure the concentration of this compound used is within the linear range of the transporter's activity and does not cause cytotoxicity.

    • Check for non-specific binding: Assess the binding of this compound to the assay plates and apparatus, as this can affect the calculated permeability values.

Quantitative Data on this compound Drug-Drug Interactions

Interacting Drug/AgentClassEffect on this compound PharmacokineticsClinical Recommendation
Rifampin Potent UGT1A1 InducerOral this compound (30 mg single dose) with Rifampin (600 mg daily): - AUC ↓ by 59%[7][8]- Half-life ↓ by 57%[7][8]- Oral Clearance ↑ by 2.4-fold[7][8]- Cmax unaffected[7][8]Long-Acting this compound with Rifampicin (PBPK modeling): - AUC ↓ by 61%[9][10]Co-administration is contraindicated.
Rifabutin Moderate UGT1A1 InducerLong-Acting this compound with Rifabutin (PBPK modeling): - AUC ↓ by 16%[9][10]Use with caution and monitor for clinical efficacy.
Carbamazepine Potent UGT1A1 InducerData for this compound is not available. For Dolutegravir (a similar integrase inhibitor), Carbamazepine (300 mg twice daily) decreased Dolutegravir (50 mg once daily) AUC by 49%, Cmax by 33%, and Cτ by 73%.[6][11]Co-administration is contraindicated.
Phenytoin Potent UGT1A1 InducerNo specific quantitative data available for this compound. Expected to significantly decrease this compound concentrations.Co-administration is contraindicated.
Polyvalent Cations (e.g., Antacids) Chelating AgentsReduces absorption of oral this compound.Administer oral this compound at least 2 hours before or 4 hours after antacids containing polyvalent cations.

Experimental Protocols

Protocol 1: In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the potential of a test compound to inhibit this compound glucuronidation by UGT1A1 in human liver microsomes.

Materials:

  • This compound

  • Test compound (potential inhibitor)

  • Pooled Human Liver Microsomes (HLMs)

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Alamethicin

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare solutions:

    • Prepare stock solutions of this compound and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of UDPGA in buffer.

    • Prepare a suspension of HLMs in potassium phosphate buffer.

  • Pre-incubation:

    • In a microcentrifuge tube, add the HLM suspension, alamethicin (to activate the UGT enzymes), and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction:

    • Add the this compound substrate to the pre-incubated mixture.

    • Start the enzymatic reaction by adding the UDPGA working solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction:

    • Stop the reaction by adding ice-cold acetonitrile.

  • Sample processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS analysis:

    • Analyze the formation of the this compound-glucuronide metabolite using a validated LC-MS/MS method.

  • Data analysis:

    • Calculate the rate of metabolite formation at each test compound concentration.

    • Determine the IC50 value of the test compound for UGT1A1-mediated this compound glucuronidation.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol outlines a method to determine if this compound is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • This compound

  • Digoxin (positive control P-gp substrate)

  • Verapamil (P-gp inhibitor)

  • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell culture and seeding:

    • Culture Caco-2 cells under standard conditions.

    • Seed the Caco-2 cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer integrity assessment:

    • Measure the trans-epithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Transport experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) transport: Add this compound solution to the apical (upper) chamber.

    • Basolateral to Apical (B-A) transport: Add this compound solution to the basolateral (lower) chamber.

    • Perform the transport studies in the presence and absence of the P-gp inhibitor, verapamil.

    • Incubate the plates at 37°C with gentle shaking.

  • Sample collection:

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Replace the collected volume with fresh buffer.

  • Sample analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.

Visualizations

Cabotegravir_Metabolism cluster_absorption Oral Absorption cluster_metabolism Systemic Circulation & Metabolism cluster_excretion Excretion Oral this compound Oral this compound Absorbed this compound Absorbed this compound Oral this compound->Absorbed this compound Systemic this compound Systemic this compound Antacids Antacids Antacids->Oral this compound Chelation (Reduces Absorption) UGT1A1/1A9 UGT1A1/1A9 Systemic this compound->UGT1A1/1A9 Metabolism This compound Glucuronide\n(Inactive Metabolite) This compound Glucuronide (Inactive Metabolite) UGT1A1/1A9->this compound Glucuronide\n(Inactive Metabolite) Excretion Excretion This compound Glucuronide\n(Inactive Metabolite)->Excretion UGT1A1 Inducers UGT1A1 Inducers UGT1A1 Inducers->UGT1A1/1A9 Induction (Increases Metabolism)

Caption: Metabolic pathway of oral this compound and points of drug-drug interactions.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment Metabolic Stability Metabolic Stability Reaction Phenotyping Reaction Phenotyping Metabolic Stability->Reaction Phenotyping Identifies key metabolizing enzymes Transporter Interaction Transporter Interaction Metabolic Stability->Transporter Interaction Determines if transport is a major clearance pathway Enzyme Inhibition Enzyme Inhibition Reaction Phenotyping->Enzyme Inhibition Selects relevant enzymes for testing Enzyme Induction Enzyme Induction Reaction Phenotyping->Enzyme Induction PBPK Modeling PBPK Modeling Transporter Interaction->PBPK Modeling Enzyme Inhibition->PBPK Modeling Enzyme Induction->PBPK Modeling Clinical DDI Study Clinical DDI Study PBPK Modeling->Clinical DDI Study Predicts clinical DDI risk and informs study design Risk Management Risk Management Clinical DDI Study->Risk Management

Caption: General workflow for assessing drug-drug interaction potential of this compound.

References

Troubleshooting variability in Cabotegravir plasma concentrations after injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Cabotegravir (CAB) plasma concentrations following long-acting intramuscular injections.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Lower-than-expected this compound plasma concentrations.

Question: We are observing lower-than-expected this compound plasma concentrations in our study participants. What are the potential causes and how can we troubleshoot this?

Answer: Lower-than-expected this compound plasma concentrations can stem from several factors, ranging from patient characteristics to injection technique. Below is a step-by-step troubleshooting guide.

Troubleshooting Workflow:

Troubleshooting_Low_Concentrations start Start: Lower than expected CAB plasma concentrations observed patient_factors Step 1: Review Patient-Specific Factors - BMI ≥30 kg/m²? - Male sex? - Current smoker? start->patient_factors injection_technique Step 2: Verify Injection Technique - Correct needle length for BMI? - Gluteal vs. Thigh injection? - Intramuscular vs. Subcutaneous deposition? patient_factors->injection_technique drug_interactions Step 3: Assess for Drug-Drug Interactions - Concomitant use of UGT1A1 inducers? injection_technique->drug_interactions analytical_issues Step 4: Investigate Analytical Method - Sample collection and processing correct? - Method validation parameters met? drug_interactions->analytical_issues resolution Resolution: Identify and address contributing factors analytical_issues->resolution

Caption: Troubleshooting workflow for low this compound concentrations.

Detailed Troubleshooting Steps:

  • Review Patient-Specific Factors: Certain patient characteristics have been associated with lower this compound trough plasma levels.[1][2][3]

    • Body Mass Index (BMI): Higher BMI (≥30 kg/m ²) is linked to reduced this compound concentrations.[1][2][3][4][5][6]

    • Sex: Male participants have shown lower this compound concentrations.[1][2][3]

    • Smoking: Smoking has also been identified as a factor associated with reduced trough plasma levels of this compound.[1][2][3]

  • Verify Injection Technique: The method of administration is critical for achieving optimal drug absorption.

    • Needle Length: For individuals with a BMI > 30 kg/m ², a longer needle (e.g., 2 inches) is recommended to ensure the injection reaches the muscle tissue, as inadvertent injection into subcutaneous adipose tissue can lead to lower initial concentrations.[7][8][9] Adipose tissue is less vascular than muscle, which may result in slower and reduced drug absorption.[7][8]

    • Injection Site: this compound absorption from thigh injections has been found to be faster and have slightly lower bioavailability compared to gluteal injections.[10][11]

    • Dose Splitting: Splitting a 400-mg dose into two separate 200-mg injections has been shown to increase the rate of absorption, leading to higher peak concentrations, though the total exposure may remain similar.[12]

  • Assess for Drug-Drug Interactions: Co-administration of certain medications can impact this compound metabolism.

    • UGT1A1 Inducers: this compound is primarily metabolized by the UGT1A1 enzyme, with a smaller contribution from UGT1A9.[7][13][14][15][16] Strong inducers of UGT1A1, such as carbamazepine, rifampin, phenytoin, and phenobarbital, can decrease this compound plasma concentrations, potentially leading to a loss of virologic response.[14][15]

  • Investigate Analytical Method: Ensure the accuracy and precision of the plasma concentration measurements.

    • Review the experimental protocol for sample collection, processing, and storage.

    • Verify that the bioanalytical method used for quantification is validated and performing within established parameters.

Issue 2: High inter-individual variability in this compound plasma concentrations.

Question: We are observing significant variability in this compound plasma concentrations among our study participants, even within the same dosing cohort. What could be the reasons?

Answer: High inter-individual variability is a known characteristic of long-acting injectable formulations. Several factors contribute to this phenomenon with this compound.

Factors Contributing to Variability:

Variability_Factors variability High Inter-Individual Variability in CAB Plasma Concentrations patient Patient-Specific Factors - BMI - Sex - Age - Smoking Status variability->patient injection Injection-Related Factors - Injection Site (Gluteal vs. Thigh) - Injection Technique (Needle Length) - Depot Formation in Muscle vs. Adipose Tissue variability->injection metabolism Metabolic Factors - Genetic variations in UGT1A1 - Drug-drug interactions variability->metabolism other Other Factors - Physical activity - Local blood flow at injection site variability->other

Caption: Key factors contributing to this compound plasma concentration variability.

Summary of Contributing Factors:

Factor CategorySpecific FactorImpact on this compound Concentration
Patient-Specific High BMI (≥30 kg/m ²)Associated with lower trough concentrations.[1][2][3][5][6][17]
Male SexAssociated with lower trough concentrations.[1][2][3]
Female SexSlower absorption rate, leading to lower initial concentrations but potentially higher concentrations during the maintenance phase.[4][7][12]
SmokingAssociated with lower trough concentrations.[1][2][3]
Injection-Related Injection SiteThigh injections may result in faster absorption and slightly lower bioavailability compared to gluteal injections.[10][11]
Needle LengthInappropriate (shorter) needles in individuals with high BMI can lead to subcutaneous instead of intramuscular injection, reducing absorption.[7][8]
Metabolic UGT1A1 InducersCo-administration can significantly decrease this compound plasma concentrations.[14][15]
Other Physical ActivityHigh physical activity may increase blood flow to the muscle, potentially enhancing drug release from the depot.[8]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To a 200 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex the mixture for approximately 2 minutes.

  • For liquid-liquid extraction, use a solvent system such as methanol and ethyl acetate (1:4 v/v).[18]

  • Centrifuge the sample at 5000 rpm for 25 minutes to pellet the precipitated proteins.[18]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic System: A UHPLC or HPLC system.

  • Column: A reverse-phase column, such as a C18 or Phenyl column (e.g., Acquity UPLC BEH Phenyl, 150 mm × 2.1 mm, 1.7 µm).[19]

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[19]

  • Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[19][20]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

3. Method Validation:

  • The method should be validated according to regulatory guidelines, assessing parameters such as:

    • Linearity (e.g., concentration range of 400 to 16000 ng/mL).[18]

    • Accuracy and Precision (%RSD should be within acceptable limits, e.g., <15%).[18]

    • Selectivity and Specificity.

    • Matrix Effect.

    • Extraction Recovery.[18]

    • Stability (freeze-thaw, short-term, long-term).

Summary of Analytical Methods for this compound Quantification:

Analytical TechniqueColumnMobile Phase ExampleDetectionKey Features
RP-HPLC Inertsil C18 (150 x 4.6 mm, 5 µm)0.01N Ammonium Acetate Buffer (pH 3) and Acetonitrile (65:35, v/v)UV at 275 nmSuitable for bulk and pharmaceutical dosage forms.[19]
UHPLC-MS/MS HSS T3 (100 × 2.1 mm, 1.8 µm)0.1% Formic Acid in Water and 0.1% Formic Acid in AcetonitrileTandem Mass Spectrometry (MS/MS)High sensitivity and specificity for biological fluids like plasma.[19]

Signaling & Metabolic Pathways

This compound Metabolism

This compound is primarily eliminated through hepatic metabolism. The main pathway is glucuronidation, catalyzed by the UGT1A1 enzyme, with a minor contribution from UGT1A9.[7][13][14][15][16]

Cabotegravir_Metabolism This compound This compound ugt1a1 UGT1A1 (Major Pathway, ~67%) This compound->ugt1a1 Metabolized by ugt1a9 UGT1A9 (Minor Pathway, ~33%) This compound->ugt1a9 Metabolized by metabolites Inactive Glucuronide Metabolites (M1 and M2) ugt1a1->metabolites inhibition Increased Metabolism & Decreased this compound Plasma Levels ugt1a9->metabolites inducers Inducers (e.g., Rifampin, Carbamazepine) inducers->ugt1a1 Induces

Caption: Metabolic pathway of this compound via UGT1A1 and UGT1A9.

References

Technical Support Center: Enhancing the Oral Bioavailability of Cabotegravir Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the oral bioavailability of Cabotegravir prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing oral prodrugs of this compound?

This compound, an integrase strand transfer inhibitor, has low aqueous solubility.[1][2] While effective, its oral absorption can be limited. Oral prodrugs are developed to overcome this limitation by modifying the physicochemical properties of the parent drug. The primary goals are to increase solubility, improve permeability across the intestinal epithelium, and potentially modulate first-pass metabolism, thereby enhancing overall oral bioavailability.

Q2: What are the common chemical modification strategies for creating this compound prodrugs?

A common strategy is to create ester prodrugs by attaching fatty acid chains of varying lengths to the this compound molecule through bioreversible acylation.[3][4] For instance, myristoylated this compound (MCAB) is a prodrug created by attaching a C14 fatty acid.[1][4] These modifications increase the lipophilicity of the drug, which can improve its absorption profile.

Q3: How are nanoformulations of this compound prodrugs prepared?

Nanoformulations, such as nanosuspensions, are often developed to improve the dissolution rate and saturation solubility of poorly soluble drugs and their prodrugs. A common method is high-pressure homogenization, where the prodrug crystals are processed to form nanoparticles of a controlled size and shape.[1][2][3] These nanoparticles can be stabilized with surfactants or polymers like Poloxamer 407.[3]

Q4: What analytical methods are suitable for quantifying this compound and its prodrugs in experimental samples?

Chromatographic techniques are essential for the accurate quantification of this compound and its prodrugs in pharmaceutical formulations and biological matrices.[5] Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are widely used due to their simplicity, accuracy, and sensitivity.[5][6][7]

  • Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times.[5][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and selective, making it ideal for quantifying low concentrations of the analytes in complex biological samples like plasma.[6]

Q5: How is the conversion of a this compound prodrug back to the active parent drug assessed?

The bioconversion of a prodrug to the active this compound is typically evaluated through in vitro hydrolysis studies using plasma from different species (e.g., mouse, rat, human).[10] These studies help determine the rate and extent of cleavage of the promoiety, which is crucial for ensuring that the active drug is released at the desired site and time.[10]

Troubleshooting Guides

In Vitro Experiments
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low aqueous solubility of the synthesized prodrug. The attached promoiety is too lipophilic.Synthesize a series of prodrugs with varying promoieties to find an optimal balance between lipophilicity and solubility.Consider using solubilizing excipients or creating a nanoformulation.[2]
Inconsistent results in Caco-2 permeability assays. Inconsistent cell monolayer integrity (variable TEER values).Efflux transporter activity (e.g., P-glycoprotein).Low apical solubility of the test compound.Ensure TEER values are within the acceptable range for your laboratory before and after the experiment.Include a P-gp inhibitor (e.g., verapamil) in a separate experiment to assess the role of efflux.Prepare the dosing solution in a buffer that ensures solubility, potentially with a small, non-toxic percentage of a co-solvent like DMSO.
Rapid degradation of the prodrug in the dissolution medium. The dissolution medium has a pH that promotes chemical hydrolysis of the prodrug.Enzymatic degradation if using biorelevant media containing enzymes.Assess the pH-stability profile of the prodrug and select a dissolution medium with a pH where the prodrug is stable.If enzymatic degradation is suspected, confirm by running the experiment in the corresponding buffer without enzymes.
In Vivo Experiments
Problem EncounteredPotential Cause(s)Recommended Solution(s)
High variability in plasma concentrations between animal subjects. Inconsistent oral gavage technique.Formulation instability or lack of homogeneity.Food effects influencing absorption.Ensure all personnel are properly trained in oral gavage techniques.Thoroughly validate the formulation for homogeneity and stability. Use a suspension aid if necessary.Fast the animals overnight before dosing to minimize food-related variability.
Low or undetectable plasma levels of the parent drug (this compound). Poor absorption of the prodrug from the GI tract.Rapid first-pass metabolism in the gut wall or liver.The prodrug is not being efficiently converted to the parent drug in vivo.Review the physicochemical properties of the prodrug (e.g., logP, solubility). Consider formulation strategies like lipid-based systems.Investigate the metabolic pathways of the prodrug. This compound itself is primarily metabolized by UGT1A1.[11][12]Correlate in vivo results with in vitro plasma hydrolysis data.[10] If in vitro conversion is also slow, a different promoiety may be needed.
Unexpected toxicity or adverse events in animal models. Toxicity of the prodrug itself.Toxicity of the cleaved promoiety.Issues with the formulation excipients.Conduct in vitro cytotoxicity assays on the prodrug and the promoiety.Review the safety information for all excipients used in the formulation.Administer the vehicle alone to a control group to rule out formulation-related toxicity.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and its Fatty Acid Ester Prodrugs

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)Log P
This compound (CAB)405.3534.31 ± 4.80.16
Myristoylated CAB (MCAB, C14)615.78Decreased 5-fold vs. CAB[2]4.56
Stearoylated CAB (M2CAB, C18)671.90N/A4.89
Behenoylated CAB (M3CAB, C22)727.00N/A5.12
(Data sourced from reference[2][4])

Table 2: Pharmacokinetic Parameters of Nanoformulated MCAB (NMCAB) vs. This compound Long-Acting Parenteral (CAB LAP) in Mice Following a Single 45 mg/kg Intramuscular Injection

FormulationCmax (ng/mL)Tmax (days)AUC0-inf (ng*day/mL)Half-life (t1/2, days)
CAB LAP10,120 ± 1,5101101,300 ± 16,98012.1 ± 1.2
NMCAB4,280 ± 5107412,800 ± 54,10025.9 ± 3.4
(Note: This data is for intramuscular injection but provides a comparison of the pharmacokinetic profiles of the prodrug formulation versus the parent drug formulation. Data sourced from reference[1])

Experimental Protocols

General Protocol for Synthesis of Fatty Acid Ester Prodrugs of this compound

This protocol describes a general method for the acylation of this compound.

Materials:

  • This compound

  • Fatty acid chloride (e.g., Myristoyl chloride)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add DIEA to the solution.

  • Slowly add the fatty acid chloride dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain the pure prodrug.

  • Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Protocol for Preparation of Prodrug Nanosuspension

Materials:

  • This compound prodrug (e.g., MCAB)

  • Poloxamer 407

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Prepare a 2% (w/v) solution of Poloxamer 407 in deionized water.

  • Disperse the this compound prodrug powder in the Poloxamer 407 solution to create a pre-suspension.

  • Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 20,000 psi for 10-20 cycles) until a homogenous nanosuspension is formed.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine the drug loading by dissolving a known amount of the nanosuspension in a suitable organic solvent and quantifying the prodrug concentration using a validated HPLC method.

Visualizations

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_formulation Phase 2: Formulation cluster_invitro Phase 3: In Vitro Evaluation cluster_invivo Phase 4: In Vivo Evaluation prodrug_design Prodrug Design (e.g., Fatty Acid Esters) synthesis Chemical Synthesis & Purification prodrug_design->synthesis characterization Physicochemical Characterization (LogP, Solubility) synthesis->characterization formulation_dev Formulation Development (e.g., Nanosuspension) characterization->formulation_dev form_characterization Formulation Characterization (Particle Size, Drug Loading) formulation_dev->form_characterization dissolution Dissolution & Stability Testing form_characterization->dissolution permeability Permeability Assay (e.g., Caco-2) form_characterization->permeability hydrolysis Plasma Hydrolysis (Prodrug to Drug Conversion) form_characterization->hydrolysis pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study permeability->pk_study hydrolysis->pk_study bioanalysis Bioanalysis of Samples (LC-MS/MS) pk_study->bioanalysis pk_modeling Data Analysis & PK Modeling bioanalysis->pk_modeling

Caption: Workflow for this compound oral prodrug development and evaluation.

troubleshooting_logic cluster_absorption Absorption Issues cluster_metabolism Metabolism/Conversion Issues start Low Oral Bioavailability in Animal Study check_solubility Assess Solubility & Dissolution Rate start->check_solubility check_conversion Assess Prodrug Conversion (Plasma Hydrolysis) start->check_conversion check_permeability Assess Permeability (Caco-2) reformulate Action: Reformulate (e.g., change excipients, reduce particle size) check_solubility->reformulate Poor Solubility modify_prodrug Action: Modify Prodrug (e.g., change promoiety) check_permeability->modify_prodrug Low Permeability check_firstpass Assess First-Pass Metabolism modify_prodrug2 Action: Modify Prodrug (e.g., change promoiety) check_conversion->modify_prodrug2 Slow/No Conversion

Caption: Logical flow for troubleshooting low oral bioavailability results.

References

Technical Support Center: Strategies to Mitigate Integrase Inhibitor Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the development of cross-resistance to HIV-1 integrase strand transfer inhibitors (INSTIs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We have identified INSTI resistance mutations in our cell culture-based experiments after prolonged exposure to a first-generation INSTI. How can we determine the extent of cross-resistance to second-generation INSTIs?

A1: To evaluate cross-resistance, it is crucial to perform both genotypic and phenotypic analyses on the resistant viral strains.

  • Genotypic Analysis: Sequence the integrase gene of the resistant virus to identify specific mutations. Key resistance pathways for first-generation INSTIs (raltegravir and elvitegravir) often involve primary mutations at positions Y143, N155, and Q148.[1] The presence of these, especially in combination with secondary mutations (e.g., G140S/A with Q148H/R/K), can predict the level of cross-resistance.[1]

  • Phenotypic Analysis: Conduct a phenotypic susceptibility assay to measure the fold change (FC) in the half-maximal inhibitory concentration (IC50) of second-generation INSTIs (dolutegravir, bictegravir, cabotegravir) against the mutant virus compared to the wild-type. A significant increase in the fold change indicates reduced susceptibility and, therefore, cross-resistance.

Troubleshooting Tip: If you observe high-level cross-resistance, particularly with mutations in the Q148 pathway, consider exploring novel INSTIs with different binding modes or mechanisms of action that are less susceptible to these resistance mutations.

Q2: Our lead INSTI candidate is showing reduced efficacy against viral strains with the G140S/Q148H double mutation. What is the underlying molecular mechanism, and how can we address this?

A2: The G140S/Q148H double mutation is a common pathway that confers broad cross-resistance to many INSTIs.

  • Molecular Mechanism: The Q148 residue is located in a flexible loop near the integrase active site.[1] Mutations at this position, combined with the G140S mutation, are thought to alter the conformation of this loop.[2] This conformational change can interfere with the binding of the inhibitor to the integrase-DNA complex, reducing its efficacy.[2] Molecular dynamics simulations suggest that in the G140S/Q148H mutant, the inhibitor may dissociate more readily from the active site.[2]

  • Strategies to Address:

    • Structure-Guided Design: Utilize structural biology and computational modeling to design new inhibitor scaffolds that can accommodate the conformational changes in the mutant integrase active site or establish new interactions to overcome the reduced binding affinity.[3][4]

    • Focus on Dissociation Kinetics: Second-generation inhibitors like dolutegravir exhibit a slower dissociation rate (longer half-life) from the integrase-DNA complex compared to first-generation drugs.[5] This prolonged binding can help to overcome the effects of resistance mutations.[5] Prioritizing compounds with slower off-rates can be a key strategy.

Q3: We are designing a new INSTI. What are the key resistance pathways we should proactively test against to ensure a higher barrier to resistance?

A3: To develop an INSTI with a high barrier to resistance, it is essential to screen against a panel of clinically relevant mutant viruses. The primary resistance pathways to consider are:

  • Y143 Pathway: Mutations such as Y143C/H/R.

  • N155 Pathway: Primarily the N155H mutation, often accompanied by secondary mutations like E92Q.

  • Q148 Pathway: Mutations like Q148H/K/R, which are often followed by secondary mutations such as G140S/A or E138K. This pathway is particularly challenging as it can lead to high-level cross-resistance to multiple INSTIs.[1][6]

  • Other emerging mutations: Include mutations like R263K and G118R, which have been associated with resistance to second-generation INSTIs.[7]

Experimental Approach: Utilize site-directed mutagenesis to create recombinant viruses with these specific mutations and then perform phenotypic susceptibility assays to determine the fold change in IC50 for your compound. This will provide a cross-resistance profile and indicate the genetic barrier of your candidate inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of various HIV-1 integrase mutants to second-generation INSTIs, presented as fold change (FC) in IC50 compared to wild-type virus.

Table 1: Cross-Resistance Profile of Second-Generation INSTIs against Common Resistance Mutations

Integrase MutationDolutegravir (DTG) FCBictegravir (BIC) FCThis compound (CAB) FC
Y143R<4~1.4~1.7
N155H<4~1.8~2.3
Q148R (single)~0.5~0.8~1.2
G140S/Q148H<4~3.2~10
E92Q/N155H~5~2.7~3.6
Q148R + 1 RAM~7.3~5.4~21.7
Q148H/K/R + 2 RAMs>100>66>100
G118R5-102-35-10
R263K~2~2~2

Data synthesized from multiple sources.[2][6][7][8][9] FC values are approximate and can vary based on the specific assay and viral background.

Experimental Protocols

Protocol 1: Phenotypic Resistance Assay using Recombinant Viruses

This protocol describes a method to assess the susceptibility of HIV-1 with specific integrase mutations to INSTIs.

1. Generation of Mutant Integrase Expression Plasmids:

  • Utilize a site-directed mutagenesis kit to introduce desired mutations (e.g., G140S, Q148H) into a plasmid containing the wild-type HIV-1 integrase coding region.
  • Example: Use overlapping PCR primers containing the desired nucleotide changes to amplify the entire plasmid. The parental, methylated DNA is then digested with DpnI endonuclease, leaving the newly synthesized, mutated plasmid.
  • Verify the presence of the mutation and the absence of off-target mutations by Sanger sequencing.

2. Production of Recombinant Virus Stocks:

  • Co-transfect HEK293T cells with the mutated integrase expression plasmid and an HIV-1 proviral clone that has the integrase gene deleted (e.g., pNL4-3ΔIN).
  • Culture the cells for 48-72 hours. The virus produced will have incorporated the mutant integrase.
  • Harvest the cell culture supernatant containing the recombinant virus.
  • Determine the viral titer, for example, by measuring p24 antigen concentration using an ELISA.

3. Drug Susceptibility Assay:

  • Seed target cells (e.g., TZM-bl indicator cells) in a 96-well plate.
  • Prepare serial dilutions of the INSTIs to be tested.
  • Add the diluted INSTIs to the cells, followed by a standardized amount of the recombinant virus stock.
  • Culture for 48 hours.
  • Measure viral replication. For TZM-bl cells, this can be done by quantifying the luciferase reporter gene activity.
  • Calculate the IC50 value (the drug concentration that inhibits viral replication by 50%) for the mutant and wild-type viruses using non-linear regression analysis.
  • Determine the fold change in IC50 by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Protocol 2: Genotypic Resistance Testing by Sanger Sequencing

This protocol outlines the steps for identifying mutations in the HIV-1 integrase gene from viral RNA.

1. Viral RNA Extraction:

  • Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit. A plasma viral load of >500-1000 copies/mL is generally required for successful amplification.[10][11]

2. Reverse Transcription and Nested PCR:

  • Perform a one-step reverse transcription-PCR (RT-PCR) to convert the viral RNA into cDNA and amplify the integrase region of the pol gene.
  • Use the product of the first PCR as a template for a second, "nested" PCR with primers internal to the first set. This increases the specificity and yield of the target amplicon.

3. PCR Product Purification:

  • Run the nested PCR product on an agarose gel to confirm the correct size.
  • Purify the DNA fragment from the gel or directly from the PCR reaction using a PCR purification kit to remove primers, dNTPs, and enzymes.

4. Cycle Sequencing:

  • Perform cycle sequencing reactions using the purified PCR product as a template, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and a sequencing primer.

5. Sequence Analysis:

  • The products of the cycle sequencing reaction are separated by size using capillary electrophoresis.
  • The resulting sequence data is compared to a wild-type HIV-1 reference sequence to identify mutations.
  • Interpretation of resistance can be done using publicly available databases such as the Stanford University HIV Drug Resistance Database.

Visualizations

Resistance_Pathway_Evolution cluster_insti INSTI Selective Pressure cluster_mutations Resistance Mutations ral Raltegravir/ Elvitegravir y143 Y143R/C ral->y143 Pathway 1 n155 N155H ral->n155 Pathway 2 q148 Q148H/R/K ral->q148 Pathway 3 dtg Dolutegravir/ Bictegravir wt Wild-Type Virus y143->dtg Generally Susceptible secondary_n155 Secondary Mutations (e.g., E92Q) n155->secondary_n155 secondary_q148 Secondary Mutations (e.g., G140S) q148->secondary_q148 secondary_n155->dtg Reduced Susceptibility high_resistance High-Level Cross-Resistance secondary_q148->high_resistance high_resistance->dtg Significantly Reduced Susceptibility

Caption: Evolution of major INSTI resistance pathways.

Experimental_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis rna_extraction 1. Viral RNA Extraction rt_pcr 2. RT-PCR & Nested PCR of Integrase Gene rna_extraction->rt_pcr sequencing 3. Sanger Sequencing rt_pcr->sequencing analysis 4. Sequence Analysis (Identify Mutations) sequencing->analysis mutagenesis 1. Site-Directed Mutagenesis analysis->mutagenesis Inform Mutation Selection virus_production 2. Recombinant Virus Production mutagenesis->virus_production susceptibility_assay 3. Drug Susceptibility Assay virus_production->susceptibility_assay fc_calc 4. Calculate IC50 Fold Change (FC) susceptibility_assay->fc_calc fc_calc->analysis Correlate Genotype with Phenotype

Caption: Workflow for characterizing INSTI cross-resistance.

References

Validation & Comparative

Comparative efficacy of Cabotegravir versus bictegravir against INSTI-resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the in vitro performance of two leading second-generation integrase strand transfer inhibitors against resistant viral strains.

This guide provides a detailed comparison of the antiviral efficacy of cabotegravir (CAB) and bictegravir (BIC) against HIV-1 variants with resistance-associated mutations (RAMs) to integrase strand transfer inhibitors (INSTIs). The data presented is compiled from several key in vitro studies that have evaluated these compounds against panels of single and multiple INSTI-resistant mutants.

Overview of Comparative Potency

Both this compound and bictegravir demonstrate broader and more potent antiviral activity against INSTI-resistant HIV-1 compared to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG).[1][2][3] However, in direct comparisons against a wide array of INSTI-resistant mutants, studies have consistently shown that bictegravir generally retains greater potency than this compound.[1][2][3] One study concluded that in terms of inhibiting a broad range of INSTI-resistant integrase mutants, the overall order of efficacy is bictegravir superior to dolutegravir (DTG), and dolutegravir superior to this compound.[2][3]

While both drugs are highly effective against many single-mutation variants, their efficacy diverges more significantly when challenged with complex mutational patterns, particularly those involving the Q148 pathway.[4][5][6] For instance, viral strains harboring combinations of primary INSTI-resistance mutations such as E138A/G140A/G163R/Q148R or E138K/G140A/S147G/Q148K exhibit a more substantial decrease in susceptibility to this compound (fold change in EC50 values ranging from 429 to over 1000) compared to bictegravir (fold change of 60 to 100).[4][5][6]

Quantitative Susceptibility Data

The following tables summarize the fold change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for this compound and bictegravir against various INSTI-resistant HIV-1 mutants, as reported in the literature. Fold change is calculated relative to the wild-type virus.

Table 1: Susceptibility to this compound and Bictegravir against Single and Double INSTI-Resistance Mutations

Integrase Mutation(s)This compound (Fold Change in EC50/IC50)Bictegravir (Fold Change in EC50/IC50)Reference(s)
N155H1.3 - 6.31.0 - 2.3[4]
Y143R1.7 - 2.61.2 - 1.3[4]
G140S/Q148H16.84.8[7][8][9]
R263K<10<4[7]
E138K/R263K<10<4[7]

Table 2: Susceptibility to this compound and Bictegravir against Multiple INSTI-Resistance Mutations

Integrase Mutation(s)This compound (Fold Change in EC50/IC50)Bictegravir (Fold Change in EC50/IC50)Reference(s)
T97A/Y143R/N155H142.28.2[2]
E138A/G140A/G163R/Q148R>429>60[4][5][6]
E138K/G140A/S147G/Q148K>1000>100[4][5][6]
Q148R + one additional RAM21.7 (median)5.4 (median)[10]
Q148H/K/R + two additional RAMs>100>100[10]

Experimental Protocols

The data presented in this guide were primarily generated using phenotypic susceptibility assays with recombinant HIV-1 viruses. The general workflow for these experiments is outlined below.

Phenotypic Susceptibility Assay

1. Generation of Recombinant Viruses:

  • The HIV-1 integrase coding region from clinical isolates or laboratory strains is amplified by PCR.

  • Site-directed mutagenesis is often employed to introduce specific resistance-associated mutations into a wild-type plasmid backbone (e.g., pNL4-3).

  • The amplified integrase gene fragment containing the desired mutations is then cloned into an HIV-1 vector that is deficient in the integrase gene.

  • Recombinant virus stocks are generated by transfecting suitable host cells (e.g., HEK293T cells) with the plasmid constructs. The viral supernatant is harvested, and the virus concentration is quantified, often by measuring p24 antigen levels.

2. Cell-Based Infectivity Assay:

  • A target cell line, typically TZM-bl cells which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, is used.

  • Cells are seeded in 96-well plates and incubated with a standardized amount of the recombinant virus in the presence of serial dilutions of the antiretroviral drugs (this compound or bictegravir).

  • Control wells include virus-infected cells without any drug and uninfected cells.

3. Measurement of Viral Infectivity:

  • After a defined incubation period (e.g., 48 hours), the cells are lysed.

  • Luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of viral replication/infection.

4. Data Analysis:

  • The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • The fold change in susceptibility is determined by dividing the EC50 value for a mutant virus by the EC50 value for the wild-type reference virus.

Visualizations

The following diagrams illustrate the experimental workflow for determining drug susceptibility and the key resistance pathways for INSTIs.

experimental_workflow cluster_plasmid Plasmid Engineering cluster_virus_production Virus Production cluster_assay Infectivity Assay cluster_analysis Data Analysis pcr 1. PCR Amplification of Integrase Gene mutagenesis 2. Site-Directed Mutagenesis pcr->mutagenesis cloning 3. Cloning into HIV-1 Vector mutagenesis->cloning transfection 4. Transfection of HEK293T Cells cloning->transfection harvest 5. Harvest & Quantify Virus (p24) transfection->harvest seeding 6. Seed TZM-bl Cells harvest->seeding infection 7. Infect with Virus + Drug Dilutions seeding->infection incubation 8. Incubate for 48 hours infection->incubation lysis 9. Cell Lysis incubation->lysis luminescence 10. Measure Luciferase Activity lysis->luminescence calculation 11. Calculate EC50 & Fold Change luminescence->calculation

Caption: Workflow for Phenotypic Susceptibility Assay of INSTIs.

resistance_pathways cluster_pathways Primary Resistance Pathways cluster_cross_resistance Cross-Resistance & Reduced Susceptibility WT Wild-Type INSTI Susceptibility Y143 Y143R/C/H Pathway WT->Y143 Drug Pressure N155 N155H Pathway WT->N155 Drug Pressure Q148 Q148H/K/R Pathway WT->Q148 Drug Pressure BIC_Susceptible BIC: Susceptible / Low FC Y143->BIC_Susceptible CAB_Susceptible CAB: Susceptible / Low FC Y143->CAB_Susceptible N155->BIC_Susceptible N155->CAB_Susceptible High_FC High Fold Change (FC) Reduced Susceptibility Q148->High_FC Especially with + secondary mutations High_FC->BIC_Susceptible BIC less affected High_FC->CAB_Susceptible CAB more affected

Caption: Major INSTI Resistance Pathways and Drug Impact.

References

A Comparative Pharmacokinetic Analysis of Oral Versus Long-Acting Injectable Cabotegravir in Non-Human Primates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of oral and long-acting injectable (LAI) formulations of the HIV integrase inhibitor Cabotegravir in non-human primate models reveals distinct differences in drug absorption, distribution, and elimination, providing crucial data for preclinical assessment and dose selection for human studies.

This comparison guide synthesizes available data to offer researchers, scientists, and drug development professionals a comprehensive overview of the pharmacokinetic properties of these two distinct formulations of this compound in non-human primates, primarily macaque models. The data underscores the fundamental differences between a daily oral regimen and a long-acting injectable approach for maintaining therapeutic drug concentrations.

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic ParameterOral this compound (Estimated)Long-Acting Injectable this compound
Dose Not specified in NHP studies10, 30, 50 mg/kg
Maximum Plasma Concentration (Cmax) Rapidly achievedDose-dependent
Time to Cmax (Tmax) ~3 hours (inferred from human data)~7 days
Area Under the Curve (AUC) Lower systemic exposure with a single doseSustained and higher systemic exposure
Terminal Half-life (t1/2) Shorter (estimated)8.4 - 9.6 days

Experimental Protocols

The methodologies employed in non-human primate studies to evaluate the pharmacokinetics of this compound are crucial for the interpretation of the presented data. Below are detailed experimental protocols for both oral and long-acting injectable formulations, synthesized from various preclinical studies.

Animal Model and Housing
  • Species: Rhesus macaques (Macaca mulatta) or pigtail macaques (Macaca nemestrina) are commonly used models.

  • Health Status: Animals are confirmed to be healthy and free of any interfering medical conditions prior to the study.

  • Housing: Animals are housed in facilities that comply with the Guide for the Care and Use of Laboratory Animals, with appropriate environmental enrichment.

Drug Administration
  • Oral Administration:

    • Formulation: this compound is typically administered as a tablet or a suspension.

    • Method of Delivery: Oral gavage is a standard method to ensure accurate dosing. The drug is administered after a period of fasting to minimize variability in absorption.

  • Long-Acting Injectable (LAI) Administration:

    • Formulation: this compound is formulated as a nanosuspension for intramuscular injection.

    • Method of Delivery: The injection is administered into a large muscle mass, such as the gluteal or quadriceps muscles. The total dose may be split into two injections to improve tolerability.

Sample Collection and Processing
  • Blood Sampling:

    • Frequency and Time Points: Blood samples are collected at multiple time points to characterize the full pharmacokinetic profile. For oral administration, frequent sampling is conducted in the initial hours post-dose to capture the absorption phase, followed by less frequent sampling. For LAI administration, sampling is performed over an extended period (weeks to months) to characterize the long-acting release and elimination phases.

    • Collection: Blood is collected from a peripheral vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Separation: Plasma is separated from whole blood by centrifugation.

    • Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method
  • Technique: The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Validation: The assay is validated for its accuracy, precision, linearity, and lower limit of quantification to ensure reliable results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the pharmacokinetic comparison of oral and long-acting injectable this compound in non-human primates.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Selection Non-Human Primate Selection (e.g., Rhesus Macaque) Acclimatization Acclimatization and Health Screening Animal_Selection->Acclimatization Oral_Dosing Oral this compound (e.g., via oral gavage) Acclimatization->Oral_Dosing LAI_Dosing Long-Acting Injectable this compound (Intramuscular Injection) Acclimatization->LAI_Dosing Blood_Collection Serial Blood Sampling Oral_Dosing->Blood_Collection Frequent sampling initially LAI_Dosing->Blood_Collection Extended sampling period Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing LC_MS_MS LC-MS/MS Analysis for This compound Quantification Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis

Experimental workflow for pharmacokinetic comparison.

Cabotegravir Demonstrates High Efficacy in Preventing SHIV Infection in Macaque Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data highlights the robust protective effect of long-acting injectable Cabotegravir (CAB-LA) against Simian-Human Immunodeficiency Virus (SHIV) in non-human primate models, supporting its clinical development as a pre-exposure prophylaxis (PrEP) agent.

Multiple studies in macaque models have consistently demonstrated the high efficacy of this compound, an integrase strand transfer inhibitor, in preventing SHIV infection across various routes of transmission. These preclinical findings have been instrumental in advancing CAB-LA through clinical trials, ultimately leading to its approval for HIV prevention in humans. This guide provides a comparative analysis of the key experimental data and methodologies from these pivotal macaque studies.

Comparative Efficacy of this compound

The protective efficacy of CAB-LA has been evaluated in rhesus macaques against intravenous, rectal, vaginal, and penile SHIV challenges. The results, summarized below, showcase a high degree of protection, often comparable or superior to daily oral PrEP regimens.

Study FocusAnimal ModelChallenge VirusThis compound RegimenEfficacyComparatorComparator Efficacy
Intravenous Challenge Rhesus Macaques (n=24)SIVmac25150 mg/kg IM (single or two doses) or 25 mg/kg followed by 50 mg/kg IM88% (21/24 protected)[1][2][3]Untreated Controls (n=5)0% (0/5 protected)[1][2][3]
Penile Challenge Rhesus Macaques (n=6)SHIVHuman-equivalent doses of CAB-LA IM94.4%[4][5]Oral FTC/TDF (n=6)94.0%[4][5]
Rectal Challenge Rhesus MacaquesSHIV50 mg/kg IMCompletely protective in repeat low-dose challenges[1][6]Untreated ControlsNot explicitly stated, but infection occurred in controls[7]
Vaginal Challenge Pigtail MacaquesSHIV50 mg/kg IMAt least 90% protective[7]Untreated ControlsNot explicitly stated, but infection occurred in controls[7]

Experimental Protocols

The validation of this compound's efficacy relies on rigorous experimental designs in macaque models that mimic human HIV transmission.

General Experimental Workflow for SHIV Challenge Studies

The typical experimental workflow for evaluating PrEP efficacy in macaques involves several key stages, from animal selection and drug administration to viral challenge and monitoring.

G cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Monitoring animal_selection Animal Selection (e.g., Rhesus Macaques) group_allocation Group Allocation (CAB-LA, Comparator, Control) animal_selection->group_allocation drug_admin Drug Administration (e.g., CAB-LA IM injection) group_allocation->drug_admin viral_challenge SHIV/SIV Challenge (Intravenous, Rectal, Vaginal, or Penile) drug_admin->viral_challenge Pre-exposure Prophylaxis Period monitoring Weekly/Bi-weekly Monitoring (Plasma Viral Load, Serology) viral_challenge->monitoring data_analysis Data Analysis (Efficacy Calculation) monitoring->data_analysis

Figure 1: Generalized experimental workflow for PrEP efficacy studies in macaques.
Intravenous SIV Challenge Protocol

A key study evaluated CAB-LA against a high-dose intravenous SIV challenge to mimic parenteral transmission routes like injection drug use[1][2][3].

  • Animal Model: 24 female Indian rhesus macaques were used in the treatment arms, with 5 macaques as untreated controls[1][2].

  • Drug Administration: The macaques were divided into three groups receiving different intramuscular CAB-LA dosing regimens:

    • Group 1: 50 mg/kg at week 0 and week 4.[1][2][3]

    • Group 2: A single 50 mg/kg dose at week 0.[1][2][3]

    • Group 3: 25 mg/kg at week 0 and 50 mg/kg at week 4.[1][2][3]

  • Viral Challenge: All macaques were challenged intravenously at week 2 with 17 AID50 of SIVmac251[1][3].

  • Monitoring: Plasma viral RNA was monitored weekly for 20 weeks after the final CAB-LA injection[6].

Penile SHIV Challenge Protocol

To assess efficacy relevant to heterosexual men, a novel penile SHIV transmission model was utilized[4][5].

  • Animal Model: 22 male macaques were enrolled[4].

  • Drug Administration:

    • CAB-LA group (n=6): Received human-equivalent doses of long-acting this compound.

    • Oral PrEP group (n=6): Received daily oral emtricitabine/tenofovir disoproxil fumarate (FTC/TDF).

    • Control group (n=10): Remained untreated.[4][5]

  • Viral Challenge: Macaques were exposed to SHIV once weekly for 12 weeks via the foreskin and urethra[4][5].

  • Monitoring: The primary endpoint was the number of challenges required to establish infection.

Mechanism of Action: Integrase Inhibition

This compound functions by blocking the integrase enzyme, which is essential for the HIV replication cycle. By preventing the integration of viral DNA into the host cell's genome, this compound effectively halts viral replication.

G cluster_virus HIV Replication Cycle cluster_drug viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integrated_dna Integrated Viral DNA (Provirus) viral_dna->integrated_dna Integration (via Integrase) new_virus New Virus Particles integrated_dna->new_virus Replication This compound This compound This compound->integrated_dna Inhibits Integrase

Figure 2: Simplified mechanism of action of this compound as an integrase inhibitor.

Conclusion

The collective data from SHIV-infected macaque models provides compelling evidence for the high protective efficacy of long-acting injectable this compound. These preclinical studies have been foundational, demonstrating robust protection against various routes of transmission and establishing pharmacokinetic targets for clinical trials. The direct comparison with daily oral PrEP in the penile challenge model suggests that CAB-LA is a highly effective alternative, offering a less frequent dosing option for HIV prevention. These findings have paved the way for the successful clinical development and implementation of this compound as a critical tool in the global effort to end the HIV epidemic.

References

In Vitro Antiviral Potency: A Comparative Analysis of Cabotegravir, Bictegravir, and Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of three leading integrase strand transfer inhibitors reveals subtle but significant differences in their ability to suppress HIV-1 replication in a laboratory setting. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their in vitro performance.

The landscape of antiretroviral therapy has been significantly shaped by the advent of integrase strand transfer inhibitors (INSTIs), a class of drugs that potently block the ability of HIV to integrate its genetic material into the host cell's DNA. Among the most promising second-generation INSTIs are Cabotegravir (CAB), Bictegravir (BIC), and Dolutegravir (DTG). While all three exhibit robust antiviral activity, their comparative potency, particularly against drug-resistant viral strains, is a critical area of investigation for the development of next-generation therapies. This guide provides an objective in vitro comparison of these three compounds, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antiviral Potency

The in vitro antiviral activity of this compound, Bictegravir, and Dolutegravir is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of viral replication in cell culture. The 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in cell viability, is also determined to assess the therapeutic index of the compounds.

Antiviral Activity Against Wild-Type HIV-1

Against wild-type HIV-1, all three INSTIs demonstrate potent antiviral activity with EC50 and IC50 values in the low nanomolar range. This indicates that only a small amount of the drug is needed to effectively block viral replication in vitro.

DrugEC50 (nM)IC50 (ng/mL)Cell LineViral StrainReference
This compound0.51~0.2Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (various)[1]
Bictegravir0.25 - 2.4~0.1 - 1.1PBMCs, TZM-blHIV-1 (various)[1]
Dolutegravir0.51~0.2PBMCsHIV-1 (various)[1]

Note: Values can vary between studies depending on the specific experimental conditions, including the cell line and viral isolate used.

Antiviral Activity Against INSTI-Resistant HIV-1 Strains

A key differentiator among INSTIs is their ability to maintain potency against viral strains that have developed resistance to other drugs in the same class. The following table summarizes the fold change in EC50 values for this compound, Bictegravir, and Dolutegravir against common INSTI-resistance mutations. A lower fold change indicates better retention of antiviral activity.

MutationThis compound (Fold Change in EC50)Bictegravir (Fold Change in EC50)Dolutegravir (Fold Change in EC50)Reference
G118R2.11.31.1[2]
Y143R1.30.91.0[2]
Q148H1.11.11.2[2]
N155H1.01.01.0[2]
G140S + Q148H131.33.7[2]

These data suggest that while all three drugs are highly effective against wild-type virus, Bictegravir and Dolutegravir may have a higher barrier to resistance and retain greater activity against certain resistance mutations compared to this compound.[2]

Experimental Protocols

The in vitro antiviral potency of these compounds is primarily determined using single-round infectivity assays. These assays are designed to measure the ability of a drug to inhibit a single cycle of viral replication, providing a precise quantification of its antiviral activity.

Single-Round Infectivity Assay

This assay utilizes genetically engineered cell lines, such as TZM-bl cells, which contain an integrated copy of the firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 infection and the expression of the viral Tat protein, the LTR promoter is activated, leading to the production of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral replication.

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).

  • Virus: Laboratory-adapted or clinical isolates of HIV-1.

  • Compounds: this compound, Bictegravir, and Dolutegravir of known concentrations.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Luciferase Assay Reagent: A commercial kit containing a cell lysis buffer and luciferase substrate.

  • Luminometer: An instrument for measuring light output.

Procedure:

  • Cell Seeding: TZM-bl cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of this compound, Bictegravir, and Dolutegravir are prepared and added to the wells containing the cells. Control wells receive only culture medium (no drug).

  • Virus Infection: A standardized amount of HIV-1 is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified incubator with 5% CO2 to allow for viral entry, reverse transcription, integration, and expression of viral genes.

  • Cell Lysis and Luciferase Measurement: The culture medium is removed, and a luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence, reported as relative light units (RLU), is measured using a luminometer.

  • Data Analysis: The RLU values are plotted against the drug concentrations. The EC50 is calculated as the drug concentration that results in a 50% reduction in RLU compared to the virus control (no drug).

Cytotoxicity Assay (CC50 Determination)

To ensure that the observed reduction in viral replication is due to the antiviral activity of the compounds and not to cellular toxicity, a cytotoxicity assay is performed in parallel.

Procedure:

  • Cell Seeding: TZM-bl cells are seeded in a 96-well plate as described above.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (typically 48 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the drug concentrations. The CC50 is calculated as the drug concentration that results in a 50% reduction in cell viability compared to the untreated cell control.

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound, Bictegravir, and Dolutegravir all share the same mechanism of action. They are integrase strand transfer inhibitors (INSTIs).[3][4] After the HIV virus enters a host T-cell, its RNA is reverse-transcribed into DNA. The viral integrase enzyme then processes this viral DNA and prepares it for integration into the host cell's genome. INSTIs bind to the active site of the integrase enzyme, specifically chelating two magnesium ions that are essential for its catalytic activity. This binding event blocks the "strand transfer" step, which is the crucial process of covalently linking the viral DNA to the host cell's DNA.[5][6] By preventing this integration, the viral genetic material cannot be incorporated into the host genome, thereby halting the HIV replication cycle.

G Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integrase Integrase Nucleus Nucleus Integrase->Nucleus Enters Nucleus Blocked_Integration Blocked Strand Transfer Integrase->Blocked_Integration Binding to Active Site Viral_DNA->Integrase Forms Pre-integration Complex Host_DNA Host DNA INSTI This compound, Bictegravir, or Dolutegravir INSTI->Blocked_Integration Blocked_Integration->Host_DNA Prevents Integration

Caption: Mechanism of action of integrase strand transfer inhibitors (INSTIs).

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro single-round infectivity assay to determine the antiviral potency of the compounds.

G cluster_setup Assay Setup cluster_infection Infection and Incubation cluster_readout Data Acquisition and Analysis A Seed TZM-bl cells in 96-well plate C Add drug dilutions to cells A->C B Prepare serial dilutions of This compound, Bictegravir, and Dolutegravir B->C D Infect cells with HIV-1 C->D E Incubate for 48 hours at 37°C D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence (RLU) F->G H Plot RLU vs. drug concentration G->H I Calculate EC50 values H->I

Caption: Workflow for in vitro single-round infectivity assay.

References

Cabotegravir's Genetic Barrier to Resistance: A Comparative Analysis with Other Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Cabotegravir, a long-acting integrase strand transfer inhibitor (INSTI), reveals a high genetic barrier to the development of HIV-1 resistance, comparable to other second-generation INSTIs like dolutegravir and bictegravir, and significantly higher than first-generation agents such as raltegravir and elvitegravir. However, the emergence of specific resistance patterns, particularly in the context of long-acting injectable formulations, warrants careful consideration.

This compound (CAB) has demonstrated potent antiviral activity and a favorable resistance profile.[1][2] Like other second-generation INSTIs, it generally requires the accumulation of multiple mutations to confer clinically significant resistance.[1] This is in contrast to first-generation INSTIs, where single mutations can lead to substantial decreases in susceptibility.[2]

In Vitro Resistance Profile

In vitro studies have shown that second-generation INSTIs, including this compound, have a higher genetic barrier to resistance compared to elvitegravir (EVG) and raltegravir (RAL).[3] The development of resistance to this compound in laboratory settings often requires the selection of specific mutation pathways.

Key Resistance Mutations

Several key mutations in the HIV-1 integrase gene have been associated with reduced susceptibility to this compound. These include primary mutations that directly impact drug binding and secondary or accessory mutations that can compensate for fitness costs or further reduce susceptibility.

The most frequently observed primary mutations include those at positions Q148, N155, and R263.[4][5] The Q148R mutation, in particular, is a common pathway for resistance to this compound and can lead to cross-resistance to other INSTIs.[4][6] Other significant primary mutations include G118R and N155H.[7] Accessory mutations such as E138K, G140A/S, and T97A often appear in combination with primary mutations to enhance the level of resistance.[4][7]

While this compound shares some resistance pathways with dolutegravir, the frequency of specific mutations can differ. For instance, the Q148R mutation appears to be more commonly selected by this compound, whereas G118R and R263K have been more frequently associated with dolutegravir.[4][7]

Comparative Quantitative Analysis of Resistance

The following tables summarize the fold-change (FC) in the 50% effective concentration (EC50) for this compound and other INSTIs in the presence of various resistance-associated mutations. The data is compiled from multiple in vitro studies.

Mutation(s)This compound (FC in EC50)Dolutegravir (FC in EC50)Bictegravir (FC in EC50)Raltegravir (FC in EC50)Elvitegravir (FC in EC50)
Single Mutations
G118R8[7]----
N155H2.1 - 3.3[7][8]Minimal effect[9]1.4[8]~10[9]>65 - ~30[8][9]
Q148R3.3 - 4.1[7][8]-1.4[8]->65[8]
R263K2.5[7]~2[10]---
Double Mutations
Q148R + E138K9.5[8]-2.5[8]->144[8]
Q148H/R + G140A/S9.5[8]-2.5[8]->144[8]
G140S/Q148H107.5[11]24.6[11]7.9[11]>1000[11]>1000[11]
Triple Mutations
Q148K/H/R + E138A/K + G140A/C/S47.0[8]-7.59[8]->144[8]
E138K/G140S/Q148H208[11]35.5[11]11.6[11]>1000[11]>1000[11]
T97A/G140S/Q148H>1000[11]318[11]121[11]>1000[11]>1000[11]

Clinical Resistance

In clinical trials of long-acting injectable this compound for treatment (in combination with rilpivirine) and pre-exposure prophylaxis (PrEP), virologic failure, though infrequent, has been associated with the emergence of INSTI resistance mutations.[8][12][13] The prevalence of emergent INSTI resistance among those experiencing virologic failure is a notable concern.[13]

A systematic review of switch trials showed that treatment-emergent INSTI resistance was more common with the this compound/rilpivirine long-acting regimen compared to dolutegravir-based oral regimens, even with the adherence advantages of injectables.[12] The most common major INSTI-associated drug resistance mutations (DRMs) in these trials were Q148R, N155H, and E138K.[12] Importantly, a significant proportion of viruses from patients failing this compound-based regimens showed cross-resistance to dolutegravir.[12][13]

The long pharmacokinetic tail of injectable this compound presents a unique challenge, creating a period of sub-optimal drug levels if injections are missed or discontinued, which could facilitate the selection of resistant variants.[1][14]

Experimental Protocols

The evaluation of INSTI resistance is primarily conducted through in vitro phenotypic assays. A commonly cited method is the PhenoSense® Integrase assay .[2][8] The general workflow for such an assay is as follows:

  • Virus Generation : Recombinant viruses containing site-directed mutations in the integrase gene are generated. Alternatively, clinical isolates from patients are used.[2][3]

  • Cell Culture : Susceptible target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) are cultured.[3][15]

  • Infection and Drug Treatment : The cells are infected with the recombinant or clinical virus isolates in the presence of serial dilutions of the INSTI being tested.[15]

  • Quantification of Viral Replication : After a set incubation period, the extent of viral replication is measured. This can be done by quantifying the expression of a reporter gene (e.g., luciferase in TZM-bl cells) or by measuring viral p24 antigen levels.[15]

  • EC50 Determination : The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the mutant and wild-type viruses.

  • Fold-Change Calculation : The fold-change in EC50 is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus. This value represents the level of resistance conferred by the mutation(s).

Experimental_Workflow_for_INSTI_Resistance_Assay cluster_virus_prep Virus Preparation cluster_cell_culture Cell Culture cluster_infection_assay Infection and Treatment cluster_analysis Data Analysis SDM Site-Directed Mutagenesis of Integrase Gene Virus_Gen Generation of Recombinant Virus SDM->Virus_Gen CI Clinical Isolates Infection Infection of Target Cells CI->Infection Virus_Gen->Infection TC Target Cell Culture (e.g., TZM-bl) TC->Infection Treatment Treatment with INSTIs Infection->Treatment Drug_Dilution Serial Dilution of INSTIs Drug_Dilution->Treatment Quant Quantification of Viral Replication Treatment->Quant EC50 EC50 Determination Quant->EC50 FC Fold-Change Calculation EC50->FC Cabotegravir_Resistance_Pathways cluster_primary Primary Mutations cluster_accessory Accessory Mutations cluster_high_level High-Level Resistance WT Wild-Type Virus Q148R Q148R WT->Q148R N155H N155H WT->N155H R263K R263K WT->R263K G118R G118R WT->G118R E138K E138K Q148R->E138K + G140S G140S Q148R->G140S + T97A T97A N155H->T97A + High_Res High-Level CAB Resistance (& Cross-Resistance) R263K->High_Res G118R->High_Res E138K->High_Res G140S->High_Res T97A->High_Res

References

Cabotegravir's Journey into the Genital Tract: A Comparative Analysis of Male and Female Penetration

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic landscape of the long-acting antiretroviral Cabotegravir reveals distinct patterns of penetration into the male and female genital tracts. This guide provides a comprehensive comparison of this compound concentrations in these critical anatomical sites, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the field of HIV prevention and treatment.

This compound, a potent integrase strand transfer inhibitor, has emerged as a key player in long-acting pre-exposure prophylaxis (PrEP) and treatment regimens for HIV. Its efficacy is intrinsically linked to its ability to reach and maintain therapeutic concentrations in the mucosal tissues of the genital tract, the primary sites of sexual HIV transmission. Understanding the comparative penetration of this compound in males and females is therefore paramount for optimizing dosing strategies and predicting clinical outcomes.

Quantitative Analysis of this compound Penetration

Multiple studies have quantified this compound concentrations in various compartments of the male and female genital tracts following both oral and long-acting injectable administration. The data consistently demonstrate that while this compound distributes into these tissues, its concentrations are generally lower than those observed in blood plasma.

A study involving healthy adults who received a single 400 mg intramuscular injection of long-acting this compound found that the median tissue-to-plasma ratios in the female genital tract (vaginal and cervical tissues) ranged from 16% to 28%.[1][2] In contrast, the ratio in rectal tissue, a relevant site for both males and females, was lower, at ≤ 8%.[1][2] Another study that administered a single 600 mg intramuscular injection reported median tissue- and fluid-to-plasma concentration ratios of 0.08–0.16 for most tissues and fluids, with a higher ratio of 0.32 observed for rectal fluid.[3][4]

The following tables summarize the key pharmacokinetic parameters of this compound in different genital tract compartments for both males and females, compiled from various clinical investigations.

Table 1: this compound Concentrations in the Female Genital Tract

Tissue/FluidDosing RegimenCmax (µg/mL or µg/g)Tmax (days)AUC (µg*h/mL)Tissue-to-Plasma Ratio (Median)Reference
Cervical Tissue600 mg IM0.817.0277 (AUC0-Week 4)0.14[5][6]
Vaginal Tissue600 mg IMN/AN/AN/A0.16[5][6]
Cervicovaginal Fluid600 mg IM0.557.0203 (AUC0-Week 4)0.08[5][6]
Cervical Tissue30 mg Oral (Day 28)N/AN/AN/A0.18[5][6]
Vaginal Tissue30 mg Oral (Day 28)N/AN/AN/A0.14[5][6]
Cervicovaginal Fluid30 mg Oral (Day 28)N/AN/AN/A0.13[5][6]

Table 2: this compound Concentrations in the Male Genital Tract and Rectal Compartment

Tissue/FluidDosing RegimenCmax (µg/mL or µg/g)Tmax (days)AUC (µg*h/mL)Tissue-to-Plasma Ratio (Median)Reference
Seminal Plasma600 mg IM (every 2 months)N/AN/AN/AUnbound CAB exceeded EC50[7]
Rectal Tissue600 mg IM0.57.0206 (AUC0-Week 4)0.09[5][6]
Rectal Fluid600 mg IM3.277.01170 (AUC0-Week 4)0.32[5][6]
Rectal Tissue30 mg Oral (Day 28)N/AN/AN/A0.10[5][6]
Rectal Fluid30 mg Oral (Day 28)N/AN/AN/A0.45[5][6]

Note: Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, IM = Intramuscular, EC50 = Half maximal effective concentration. Data are presented as median values where available.

Experimental Protocols

The data presented above were generated from rigorous clinical studies. The following outlines the typical methodologies employed in these investigations.

Study Design and Participants: Healthy adult male and female volunteers, or people with HIV who are virologically suppressed, are recruited for these pharmacokinetic studies.[1][7][8] Participants typically undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.

Drug Administration: this compound is administered either as a daily oral tablet (e.g., 30 mg) for a lead-in period or as a long-acting intramuscular injection (e.g., 400 mg or 600 mg).[1][3][6][8] The injections are typically administered into the gluteal muscle.[3]

Sample Collection:

  • Blood Plasma: Venous blood samples are collected at multiple time points to determine plasma pharmacokinetics.

  • Female Genital Tract:

    • Cervicovaginal Fluid (CVF): Collected using methods such as soft cups or swabs.[3][8]

    • Cervical and Vaginal Tissue: Biopsies are collected under direct visualization.[1][3]

  • Male Genital Tract:

    • Seminal Plasma: Collected through voluntary donation.[8]

  • Rectal Compartment (Male and Female):

    • Rectal Fluid: Collected using swabs.[3][8]

    • Rectal Tissue: Biopsies are obtained via anoscopy or sigmoidoscopy.[1][3][8]

Analytical Method: this compound concentrations in plasma, tissue homogenates, and genital fluids are quantified using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This highly sensitive and specific technique allows for the accurate measurement of drug concentrations even at the low levels typically found in tissue compartments.

Visualizing the Process

To better understand the workflow of these comparative pharmacokinetic studies, the following diagram illustrates the key steps involved.

Experimental_Workflow cluster_recruitment Participant Recruitment cluster_dosing Drug Administration cluster_sampling Sample Collection (Multiple Time Points) cluster_analysis Analysis cluster_output Data Interpretation Recruitment Screening and Enrollment of Healthy Male and Female Volunteers Dosing Oral this compound Lead-in or Long-Acting Intramuscular Injection Recruitment->Dosing Plasma Blood Plasma Dosing->Plasma Male_Samples Seminal Plasma Rectal Tissue/Fluid Dosing->Male_Samples Female_Samples Cervicovaginal Fluid Cervical/Vaginal Tissue Rectal Tissue/Fluid Dosing->Female_Samples LCMS Quantification of this compound Concentrations via LC-MS/MS Plasma->LCMS Male_Samples->LCMS Female_Samples->LCMS PK_Analysis Pharmacokinetic Modeling and Tissue-to-Plasma Ratio Calculation LCMS->PK_Analysis Comparison Comparative Analysis of Male vs. Female Genital Tract Penetration PK_Analysis->Comparison

Experimental workflow for comparative analysis.

Mechanism of this compound Action and Transport

This compound's primary mechanism of action is the inhibition of the HIV-1 integrase enzyme.[10][11] By binding to the active site of integrase, this compound blocks the strand transfer step of retroviral DNA integration into the host cell's genome, a crucial step for viral replication.[10][11]

The transport of this compound from the bloodstream into the genital tract tissues is a complex process that is not fully elucidated. However, it is known that this compound is highly protein-bound in plasma (>99%), which likely limits its passive diffusion into tissues.[1][3] The drug is primarily metabolized by uridine diphosphate glucuronosyltransferase (UGT) 1A1, with a minor contribution from UGT1A9.[1][10]

The following diagram illustrates the proposed pathway of this compound from administration to its site of action within a target cell in the genital tract.

Cabotegravir_Pathway cluster_administration Administration cluster_circulation Systemic Circulation cluster_tissue Genital Tract Tissue cluster_action Intracellular Action Admin Intramuscular Injection of Long-Acting this compound Plasma_CAB This compound in Blood Plasma (>99% Protein Bound) Admin->Plasma_CAB Tissue_Entry Transport into Genital Mucosal Tissue Plasma_CAB->Tissue_Entry Distribution Target_Cell Target Cell (e.g., T-cell) Tissue_Entry->Target_Cell Cell_Entry Cellular Uptake Target_Cell->Cell_Entry Integrase_Inhibition This compound Inhibits HIV Integrase Cell_Entry->Integrase_Inhibition HIV_Replication HIV Replication Cycle HIV_Replication->Integrase_Inhibition Blocks Strand Transfer

This compound's pathway to action.

Conclusion

The available data indicate that long-acting this compound effectively penetrates both male and female genital tract tissues, albeit at concentrations lower than in plasma. While direct comparisons are complex due to variations in study designs and sampled compartments, the evidence suggests that this compound achieves concentrations in the female genital tract and male rectal tissues that are considered clinically relevant for HIV prevention. Further research is warranted to fully understand the transporters and mechanisms governing this compound's distribution into these critical sites and to continue to refine dosing strategies for optimal efficacy in diverse populations.

References

Safety Operating Guide

Proper Disposal Procedures for Cabotegravir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Cabotegravir, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on safety data sheets and general pharmaceutical waste disposal regulations.

Core Principles of this compound Disposal

This compound is recognized as an environmentally hazardous substance that is very toxic to fish and aquatic organisms[1]. Therefore, it is imperative that it is not disposed of with household garbage or allowed to enter sewage systems or ground water[1]. Improper disposal of pharmaceuticals can lead to environmental contamination and pose risks to public health[2][3][4]. All disposal procedures must comply with federal, state, and local regulations[5][6].

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal-related activities, ensure appropriate personal protective equipment is used to avoid exposure.

Recommended PPE includes:

  • Eye Protection: Safety glasses with side-shields or a face shield[5][7].

  • Hand Protection: Handle with gloves. Gloves must be inspected before use, and proper removal technique should be followed to avoid skin contact[5][7].

  • Body Protection: A complete suit protecting against chemicals or a lab coat is recommended[7].

  • Respiratory Protection: If there is a risk of dust formation or aerosolization, use a particle respirator[7][8].

Safe Handling Practices:

  • Avoid breathing dust, fumes, or vapors[7][8].

  • Prevent the formation of dust and aerosols[7][8].

  • Ensure adequate ventilation in the work area[6][7].

  • Wash hands thoroughly after handling[5][7].

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the segregation and disposal process for waste containing this compound.

Step 1: Waste Segregation Proper segregation is the first critical step in pharmaceutical waste management[9].

  • Immediately separate waste contaminated with this compound from general and biohazardous waste streams[9].

  • Do not place this compound waste in red biohazard bags or containers[9].

Step 2: Waste Classification and Containment this compound is classified as an environmentally hazardous substance[1]. As such, it should be treated as hazardous waste.

  • Place all solid this compound waste (e.g., expired tablets, contaminated powders) into a designated, leak-proof, and clearly labeled hazardous waste container. In many regulatory environments, this requires a black waste container[9].

  • Label the container clearly as "Hazardous Pharmaceutical Waste," and include the chemical name "this compound."

Step 3: Disposal of Contaminated Materials

  • Sharps: Needles, syringes, and other sharps used to administer this compound must be disposed of in an FDA-approved, puncture-resistant sharps container labeled with the biohazard symbol[10][11]. Once the container is three-quarters full, it should be sealed and disposed of as hazardous waste[11].

  • Personal Protective Equipment (PPE): Used gloves, gowns, and other contaminated PPE should be disposed of as hazardous waste along with the this compound product[12].

  • Uncleaned Packaging: Empty vials and original packaging that have come into direct contact with this compound must be disposed of as hazardous waste according to official regulations[1].

Step 4: Final Disposal

  • Arrange for a licensed professional waste disposal service or a hazardous material disposal company to collect and manage the waste[5][7].

  • The recommended method of destruction is incineration in a facility equipped with an afterburner and scrubber to handle hazardous decomposition products like carbon oxides, nitrogen oxides, and toxic fluorides[5][6].

  • Ensure all federal and local regulations regarding the destruction of this material are strictly followed[5].

Emergency Procedures

In case of a spill:

  • Evacuate personnel to a safe area[7].

  • Wear full personal protective equipment[8].

  • Prevent the spill from entering drains or water courses[5][7][8].

  • For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal[7].

  • For liquid spills, absorb with a liquid-binding material (e.g., diatomite) and place in a container for disposal[8].

  • Decontaminate the spill surface area[8].

Quantitative Data and Experimental Protocols

The reviewed literature and safety data sheets do not contain specific quantitative data on this compound disposal, such as degradation rates or environmental concentration limits. Similarly, no detailed experimental protocols for the disposal of this compound were cited in the search results. The guidance provided is based on established regulatory frameworks for pharmaceutical waste.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory or research setting.

G cluster_0 Step 1: Segregation & Assessment cluster_1 Step 2: Containment cluster_2 Step 3: Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp (needle, syringe)? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No (Solid/PPE/Packaging) sharps_container Place in approved Sharps Container is_sharp->sharps_container Yes hazardous_container Place in labeled Hazardous Waste Container (Black) is_liquid->hazardous_container No (Solid/PPE/Packaging) absorb Absorb with inert material is_liquid->absorb Yes licensed_disposal Arrange pickup by licensed hazardous waste service sharps_container->licensed_disposal hazardous_container->licensed_disposal absorb->hazardous_container incinerate High-Temperature Incineration (with afterburner/scrubber) licensed_disposal->incinerate

References

Essential Safety and Logistical Information for Handling Cabotegravir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cabotegravir is paramount. This guide provides essential procedural information to minimize exposure risk and ensure laboratory safety.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on various safety data sheets.

PPE CategoryRecommended EquipmentSpecifications and Citations
Eye/Face Protection Safety glasses with side-shields or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] A face shield may also be used.[1]
Hand Protection Impermeable and resistant glovesDue to a lack of specific testing, no single glove material is universally recommended.[3] Gloves must be inspected before use, and proper removal technique (without touching the outer surface) should be employed.[1] Dispose of contaminated gloves after use.[1]
Body Protection Laboratory coat or a complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] Impervious clothing is recommended.[4]
Respiratory Protection Not generally required for normal handlingFor nuisance exposures or where dust formation is possible, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a laboratory fume hood.[2]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Wash hands thoroughly before breaks and at the end of the workday.[1][3]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Some sources recommend refrigeration.[2]

  • For the injectable suspension, store in the refrigerator at 2 to 8 degrees Celsius (36 to 46 degrees Fahrenheit) in the original carton.[5]

Accidental Release and Exposure Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined above.

  • Avoid breathing dust.

  • Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[1]

First Aid:

  • After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • After skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][4]

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] It is recommended to use a licensed professional waste disposal service.[2] Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Determine Hazard Level Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weighing/Aliquoting Weighing/Aliquoting Prepare Workspace->Weighing/Aliquoting Experimentation Experimentation Weighing/Aliquoting->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Spill Spill Experimentation->Spill If spill occurs Exposure Exposure Experimentation->Exposure If exposure occurs Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations Spill->Decontaminate Workspace Cleanup First Aid First Aid Exposure->First Aid Immediate Action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cabotegravir
Reactant of Route 2
Cabotegravir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.